Ketazocine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZLVPZOGIAIQ-SDDDUWNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36292-69-0 | |
| Record name | Ketocyclazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36292-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketazocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KETAZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ketazocine's Mechanism of Action at the Kappa Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketazocine, a benzomorphan derivative, is a prototypical agonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) critically involved in pain, mood, and addiction.[1] Its interaction with the KOR initiates a cascade of intracellular signaling events that are central to its pharmacological effects. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the KOR, detailing its binding characteristics, functional activity, and downstream signaling pathways. The guide includes a summary of quantitative data for relevant KOR agonists, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and drug development in this area.
Introduction
The kappa opioid receptor is a member of the opioid receptor family that, when activated, can produce analgesia. However, its clinical utility has been limited by side effects such as dysphoria, sedation, and hallucinations.[1] this compound serves as a key pharmacological tool to understand the complex signaling mechanisms of the KOR.[2] Activation of the KOR by agonists like this compound leads to the engagement of both G protein-dependent and β-arrestin-dependent signaling pathways, which are thought to mediate its therapeutic and adverse effects, respectively. A thorough understanding of these pathways is crucial for the development of biased KOR agonists with improved therapeutic profiles.
Ligand Binding at the Kappa Opioid Receptor
The initial step in this compound's action is its binding to the KOR. The affinity of a ligand for its receptor is a critical determinant of its potency. While specific Ki values for this compound are not consistently reported in recent literature, studies on its close analog, ethylketocyclazocine (EKC), provide valuable insights into the binding characteristics of this class of compounds at the KOR.
Table 1: Binding Affinities of Prototypical Kappa Opioid Receptor Agonists
| Ligand | Radioligand | Preparation | Ki (nM) | Reference |
| Ethylketocyclazocine (EKC) | [³H]Ethylketocyclazocine | Mouse brain membranes | 0.15 | [3] |
| Ethylketocyclazocine (EKC) | [³H]Naloxone | Rat brain homogenates | - | [4] |
Note: Data for this compound is limited; EKC is a closely related and commonly studied analog.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a receptor. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for KOR
-
Membrane Preparation:
-
Homogenize tissue (e.g., rodent brain) or cells expressing the KOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ethylketocyclazocine or [³H]U-69,593), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled KOR ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G Protein Activation
Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that directly measures G protein activation. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits.
Protocol: [³⁵S]GTPγS Binding Assay for KOR
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, GDP (to promote nucleotide exchange), and varying concentrations of the agonist (e.g., this compound).
-
Include control wells for basal binding (no agonist) and non-specific binding (a high concentration of unlabeled GTPγS).
-
-
Reaction Initiation:
-
Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the stimulated binding (as a percentage of basal) against the log concentration of the agonist.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) from the dose-response curve.
-
Table 2: Functional Potency of Prototypical KOR Agonists in GTPγS Binding Assays
| Ligand | Preparation | EC50 (nM) | Emax (% of Basal) | Reference |
| U-69,593 | Mouse striatal membranes | 470 | ~130 | [1] |
| Dynorphin A (1-17) | Mouse striatal membranes | - | - | [1] |
Downstream Signaling Pathways
The activation of Gi/o proteins by this compound at the KOR initiates several downstream signaling cascades.
Inhibition of Adenylyl Cyclase and cAMP Reduction
The primary downstream effector of the Gαi/o subunit is adenylyl cyclase. Activation of Gαi/o inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Table 3: Functional Potency of Prototypical KOR Agonists in cAMP Inhibition Assays
Specific IC50 and Emax values for this compound in cAMP inhibition assays are not consistently reported in recent literature. The potency of KOR agonists in this assay is generally in the nanomolar range.
This assay measures the ability of a KOR agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.
Protocol: cAMP Inhibition Assay for KOR
-
Cell Culture:
-
Culture cells stably or transiently expressing the KOR (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of the KOR agonist (e.g., this compound) for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production.
-
Plot the percentage of inhibition against the log concentration of the agonist.
-
Determine the IC50 (the concentration of agonist that produces 50% of the maximal inhibition) and Emax (the maximal inhibition) from the dose-response curve.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
KOR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway. This pathway is involved in regulating various cellular processes, including gene expression and cell proliferation. The activation of ERK by KOR agonists can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms.
Table 4: Functional Potency of Prototypical DOR Agonist in ERK Phosphorylation Assay
| Ligand | Cell Line | EC50 (nM) | Emax (% of Control) | Reference |
| DSLET (δ-agonist) | δ-OR-expressing HEK-293 cells | 10 | - |
Western blotting is a common technique to measure the phosphorylation status of specific proteins like ERK1/2.
Protocol: Western Blot for Phospho-ERK1/2
-
Cell Culture and Treatment:
-
Culture KOR-expressing cells in appropriate plates.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of the KOR agonist for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK.
-
Plot the fold change in p-ERK/total ERK ratio against the log concentration of the agonist to determine EC50 and Emax.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling at the KOR.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]Ethylketocyclazocine binding to mouse brain membranes: evidence for a kappa opioid receptor type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific, high affinity [3H]ethylketocyclazocine binding in rat central nervous system: lack of evidence for kappa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ketazocine: A Technical Guide for Benzomorphan Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological profile of Ketazocine, a seminal benzomorphan derivative that was instrumental in the characterization of the kappa-opioid receptor (KOR). As the prototypical KOR agonist, this compound's unique physiological effects distinguished the kappa receptor from the mu (μ) and delta (δ) opioid receptors. This document collates receptor binding and functional activity data, details the methodologies of key experimental assays, and visualizes critical signaling pathways and workflows. Due to the historical nature of this compound as a research tool, much of the detailed quantitative data in contemporary literature focuses on its close and widely used analog, ethylthis compound (EKC). Therefore, where specific data for this compound is not available, data for EKC is presented as a close pharmacological proxy.
Introduction
This compound, also known as ketocyclazocine, is a synthetic opioid of the benzomorphan class. Its importance in pharmacology is primarily linked to the groundbreaking work of Martin and colleagues in 1976, which proposed a classification of opioid receptors into three distinct types: mu (μ), kappa (κ), and sigma (σ), based on the distinct pharmacological effects of morphine, this compound, and SKF10047, respectively.[1] this compound produced a unique profile of analgesia, sedation, and dysphoria, which led to the naming of the "kappa" receptor in its honor.[2][3] While the sigma receptor is now understood to be a distinct non-opioid entity, the fundamental distinction between mu and kappa receptors remains a cornerstone of opioid pharmacology.
Activation of the KOR by agonists like this compound is associated with spinal analgesia, sedation, and notable aversive effects such as dysphoria and hallucinations.[1][4] It also produces a characteristic diuretic effect through the inhibition of vasopressin release.[4] Unlike mu-opioid receptor agonists, pure KOR agonists do not typically cause severe respiratory depression, making the KOR an area of interest for developing safer analgesics.[4]
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities and functional activities for key benzomorphan derivatives, primarily focusing on ethylthis compound (EKC) as a well-characterized analog of this compound.
Table 1: Opioid Receptor Binding Affinities of Ethylthis compound (EKC)
| Compound | Receptor | Ki (nM) | Radioligand | Tissue Source | Reference |
| Ethylthis compound | Kappa (κ) | ~1-4 | [³H]EKC | Rat/Mouse Brain | [5] |
| Ethylthis compound | Mu (μ) | High Affinity | [³H]EKC | Rat/Mouse Brain | [6] |
| Ethylthis compound | Delta (δ) | Moderate Affinity | [³H]EKC | Rat/Mouse Brain | [6] |
Note: Early benzomorphans like EKC exhibit complex binding profiles. Some studies suggest EKC binds to multiple sites, and its selectivity for the kappa receptor over the mu receptor is relatively poor compared to modern selective ligands.[6]
Table 2: Functional Activity of Kappa-Opioid Agonists
| Compound | Assay Type | Receptor | pD₂ / EC₅₀ | Efficacy (Eₘₐₓ) | Tissue/System | Reference |
| Ethylthis compound (EKC) | Neurotransmitter Release | Kappa (κ) | 8.0 - 8.3 | Agonist | Rat Brain Slices | [7] |
| Ethylthis compound (EKC) | Neurotransmitter Release | Mu (μ) | - | Antagonist | Rat Brain Slices | [7] |
| Ethylthis compound (EKC) | Neurotransmitter Release | Delta (δ) | - | Partial Antagonist | Rat Brain Slices | [7] |
| Bremazocine | Neurotransmitter Release | Kappa (κ) | 8.7 | Agonist | Rat Brain Slices | [7] |
| U50,488 | Neurotransmitter Release | Kappa (κ) | 7.1 | Agonist | Rat Brain Slices | [7] |
pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ indicates greater potency.
In Vivo Pharmacological Effects
The administration of this compound and related KOR agonists produces a distinct set of physiological and behavioral responses.
-
Analgesia: this compound is an effective analgesic, particularly for visceral pain. This effect is primarily mediated by KORs in the spinal cord.[8][9]
-
Diuresis: A hallmark effect of KOR agonists is a significant increase in urine output. This is caused by the inhibition of vasopressin (antidiuretic hormone) release from the pituitary gland.[4]
-
Dysphoria and Psychotomimetic Effects: Unlike the euphoria associated with MOR agonists, KOR activation often leads to aversive states, including dysphoria, paranoia, and hallucinations.[4][10] These effects have limited the clinical development of KOR agonists for pain.
-
Sedation: KOR agonists typically produce sedation and sleepiness.[4]
-
Motor Effects: At higher doses, KOR agonists can impair motor coordination.
-
Neuroendocrine Effects: KOR activation stimulates the release of adrenocorticotropic hormone (ACTH) and cortisol.[2]
Signaling Pathways and Visualizations
This compound exerts its cellular effects by activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR).
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist like this compound leads to the coupling and activation of inhibitory G proteins (Gαi/o). The activated Gαi subunit inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). The dissociated Gβγ subunits can directly modulate ion channels, leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The combined effect of these actions is a hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release.
Caption: Canonical Gi/o signaling pathway for the Kappa-Opioid Receptor (KOR).
Experimental Protocols & Workflows
The pharmacological profile of compounds like this compound is determined through a series of standardized in vitro and in vivo assays.
Radioligand Receptor Binding Assay Protocol
This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
- Homogenize tissue (e.g., rat brain) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.
2. Competition Binding Assay:
- In a 96-well plate, combine:
- A fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOR).
- A range of concentrations of the unlabeled test compound (this compound).
- A known quantity of the membrane preparation (e.g., 10-20 µg protein).
- Total Binding: Wells containing only radioligand and membranes.
- Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a non-labeled standard ligand (e.g., unlabeled U-69,593) to saturate all specific binding sites.
- Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
- Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.
- Dry the filter plate completely.
- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate Specific Binding = Total Binding - Non-Specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound (this compound).
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
- Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Prepare Cell\nMembranes"];
plate [label="Plate Radioligand,\nTest Compound (this compound),\n& Membranes"];
incubate [label="Incubate to\nEquilibrium"];
filter[label="Rapid Filtration\n(Separate Bound/Free)"];
wash [label="Wash Filters"];
detect [label="Scintillation\nCounting"];
analyze [label="Calculate IC₅₀ & Kᵢ\n(Cheng-Prusoff)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep;
prep -> plate;
plate -> incubate;
incubate -> filter;
filter -> wash;
wash -> detect;
detect -> analyze;
analyze -> end;
}
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay Protocol
This functional assay measures the activation of G proteins coupled to a receptor, providing a direct assessment of agonist activity.
1. Membrane Preparation:
- Prepare membranes as described in the Radioligand Binding Assay protocol.
2. Assay Setup:
- In a 96-well plate, add the following in order:
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- A fixed concentration of GDP (e.g., 10-30 µM) to ensure G proteins are in their inactive state.
- A range of concentrations of the test agonist (this compound).
- Basal Activity: Wells with no agonist.
- Non-Specific Binding: Wells with a high concentration of unlabeled GTPγS.
- The membrane preparation (e.g., 10-20 µg protein).
- Pre-incubate the plate at 30°C for 15-30 minutes.
3. Initiation and Incubation:
- Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM) to all wells.
- Incubate the plate at 30°C for 60 minutes with gentle shaking.
4. Termination and Detection:
- Terminate the assay by rapid filtration through a filter plate, as described for the binding assay.
- Wash the filters with ice-cold wash buffer.
- Dry the filter plate, add scintillation cocktail, and count radioactivity.
5. Data Analysis:
- Subtract the non-specific binding from all other values.
- Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal response of a full agonist) against the log concentration of the test compound (this compound).
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Prepare Cell\nMembranes"];
plate [label="Plate Membranes,\nGDP, & Agonist\n(this compound)"];
preincubate [label="Pre-incubate\nat 30°C"];
add_gtp [label="Add [³⁵S]GTPγS\nto Initiate"];
incubate [label="Incubate at 30°C\nfor 60 min"];
filter[label="Rapid Filtration\n& Washing"];
detect [label="Scintillation\nCounting"];
analyze [label="Calculate EC₅₀ & Eₘₐₓ"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep;
prep -> plate;
plate -> preincubate;
preincubate -> add_gtp;
add_gtp -> incubate;
incubate -> filter;
filter -> detect;
detect -> analyze;
analyze -> end;
}
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
In Vivo Analgesia Assay: Tail-Flick Test
This assay measures spinal analgesia by quantifying the latency of a rodent to move its tail from a noxious heat source.
1. Animal Acclimation:
- Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing room and equipment for at least 30-60 minutes before the experiment.
2. Baseline Latency Measurement:
- Gently restrain the animal and place its tail over a radiant heat source (e.g., a focused light beam).
- Start a timer and measure the time it takes for the animal to "flick" or withdraw its tail. This is the baseline latency.
- A cut-off time (e.g., 10-12 seconds) must be used to prevent tissue damage. Any animal not responding by the cut-off time is removed from the heat and assigned the maximum score.
- Take 2-3 baseline readings for each animal and average them.
3. Drug Administration:
- Administer this compound or vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).
4. Post-Treatment Testing:
- At set time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
5. Data Analysis:
- Convert the raw latency scores into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
- Plot the %MPE against time to generate a time-course of the analgesic effect.
- To determine potency, test different doses of the drug and plot the peak %MPE against the log of the dose to calculate the ED₅₀ (the dose that produces 50% of the maximum possible effect).[9]
Conclusion
This compound remains a landmark compound in opioid pharmacology. Its unique profile as a benzomorphan derivative was essential for the initial classification of opioid receptors and the specific identification of the kappa-opioid receptor. While it has been largely superseded in research by more selective KOR ligands, its pharmacological profile—characterized by spinal analgesia, diuresis, sedation, and dysphoria—defines the classic effects of kappa agonism. The experimental protocols and data presented in this guide provide a framework for understanding and evaluating the complex actions of this compound and other benzomorphan-based compounds, which continue to be explored for novel therapeutic applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Opioid receptor binding in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu-opioid component of the ethylketocyclazocine (EKC) discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of various kappa-agonists at kappa-, mu- and delta-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Ketazocine in Opioid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Ketazocine, a pivotal benzomorphan derivative that was instrumental in the discovery and characterization of the kappa-opioid receptor (KOR). We delve into the historical context of its development by Sterling-Winthrop Research Institute and its crucial role in W.R. Martin's groundbreaking opioid receptor classification theory. This document details the pharmacological profile of this compound, including its receptor binding affinities and functional activities. Furthermore, we provide comprehensive experimental protocols for key assays used in its evaluation and present detailed diagrams of the KOR signaling pathways it activates. This guide serves as a comprehensive resource for researchers in opioid pharmacology and drug development, offering a foundational understanding of a molecule that continues to inform the quest for safer and more effective analgesics.
Introduction: The Quest for Safer Analgesics and the Rise of Benzomorphans
The mid-20th century saw a concerted effort within the pharmaceutical industry to develop potent analgesics with a reduced side effect profile compared to morphine and other classical opioids. A significant focus of this research was the synthesis of novel chemical scaffolds that could separate the desirable analgesic properties from the adverse effects of respiratory depression, euphoria, and addiction potential. It was within this context that chemists at the Sterling-Winthrop Research Institute synthesized a series of benzomorphan derivatives, a class of opioids characterized by a simplified morphine structure.[1][2] Among these was a compound that would later be named this compound (also known as ketocyclazocine).[3][4]
The Pivotal Role of this compound in Opioid Receptor Theory
In the 1970s, Dr. W.R. Martin and his colleagues at the Addiction Research Center were conducting pioneering research to understand the diverse and sometimes contradictory effects of various opioid compounds. Their work in chronic spinal dogs led to the seminal hypothesis of multiple opioid receptors.[5][6] They observed that morphine, ketocyclazocine (this compound), and N-allylnormetazocine (SKF-10,047) produced distinct pharmacological and behavioral profiles, suggesting they acted on different receptor subtypes.[5]
Morphine's effects were attributed to the mu (µ) receptor, while the unique sedative and analgesic profile of this compound, which was distinct from morphine and lacked significant euphoric properties, led to the postulation of the kappa (κ) receptor .[7][8][9] The effects of SKF-10,047 were initially attributed to a "sigma (σ)" receptor, which was later reclassified as a non-opioid receptor.[5] this compound thus became the prototype agonist for the kappa-opioid receptor, a designation that has remained central to opioid pharmacology.[10][11]
Pharmacological Profile of this compound
This compound is a potent agonist at the kappa-opioid receptor. Its activation of this receptor is responsible for its characteristic pharmacological effects, which include analgesia, sedation, and, at higher doses, dysphoria and psychotomimetic effects.[3][12] Unlike mu-opioid agonists, pure kappa agonists like this compound are not typically associated with significant respiratory depression.[4]
Receptor Binding Affinity
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Related Benzomorphans
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| This compound | Data not consistently available in recent literature | Data not consistently available in recent literature | High Affinity | [3][5] |
| Ethylketocyclazocine | ~8.5 µM | Data not available | ~10-18 nM (high affinity site) | [13] |
| (-)-Pentazocine | 3.2 nM | 62 nM | 7.6 nM | [7] |
Note: The lack of recent, standardized binding data for this compound itself highlights its primary historical significance as a tool compound. The data for related benzomorphans illustrate the typical binding profile of this class.
Functional Activity
Functional assays, such as the [³⁵S]GTPγS binding assay, measure the ability of a ligand to activate the G-protein signaling cascade upon binding to its receptor. This compound is a full agonist at the kappa-opioid receptor.
Table 2: Functional Activity (EC50, nM) of Kappa-Opioid Agonists
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Reference(s) |
| This compound | Data not consistently available in recent literature | KOR | Potent Agonist | Full Agonist | [14] |
| U-69,593 | [³⁵S]GTPγS | KOR | 51 | 100 | [15] |
| Triazole Analogues | [³⁵S]GTPγS | KOR | ~30 - 270 | ~100 | [15] |
Note: EC50 is the half-maximal effective concentration, and Emax is the maximum effect. U-69,593 is a commonly used selective KOR agonist for comparison.
In Vivo Analgesic Potency
The analgesic effects of this compound are typically evaluated in animal models of pain, such as the hot plate test and the tail-flick test.
Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of Kappa-Opioid Agonists in Rodents
| Compound | Test | Species | Route | ED50 (mg/kg) | Reference(s) |
| This compound | Schedule-controlled behavior | Pigeon | i.m. | 1.25-80 (dose range) | [1] |
| (-)-Pentazocine | Hot Plate Test | Mouse | s.c. | ~20-30 | [16] |
| Pentazocine | Hot Plate Test (paw lick) | Mouse | i.p. | 0.048-0.192 (mmole/kg) | [17] |
Note: ED50 is the median effective dose required to produce a specific effect in 50% of the population. Data for this compound's analgesic ED50 is sparse in recent literature, with behavioral studies often reporting effective dose ranges.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a general method for determining the binding affinity of a compound like this compound for opioid receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the human µ, δ, or κ opioid receptor.
-
Radioligand:
-
For µ-receptors: [³H]-DAMGO
-
For δ-receptors: [³H]-DPDPE
-
For κ-receptors: [³H]-U-69,593 or [³H]-Ethylketocyclazocine
-
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal opioid ligand like Naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, membrane preparation, and radioligand.
-
Non-specific Binding: Binding buffer, membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Binding buffer, membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][12][15][18][19]
-
Hot Plate Test for Analgesia in Mice
This protocol describes the hot plate test, a common method to assess the central analgesic activity of compounds like this compound.[20]
Objective: To determine the analgesic effect of a test compound by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer to keep the mouse on the hot plate.
-
Test compound (e.g., this compound) and vehicle control.
-
Stopwatch.
-
Male or female mice (e.g., Swiss Webster).
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
Gently place a mouse on the hot plate and immediately start the stopwatch.
-
Observe the mouse for signs of nociception, such as licking a hind paw, flicking a hind paw, or jumping.
-
Stop the stopwatch at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, remove it from the hot plate and assign it the cut-off latency.
-
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test as described in step 2 to measure the post-treatment latency.
-
Data Analysis:
-
Calculate the mean latency for each treatment group at each time point.
-
Compare the post-treatment latencies of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
An increase in the latency to respond is indicative of an analgesic effect.[16][17][21][22][23][24][25][26][27][28]
-
Synthesis of this compound
This compound belongs to the benzomorphan class of opioids. The synthesis of benzomorphans typically involves the construction of the characteristic bridged ring system. While detailed, step-by-step industrial synthesis protocols are often proprietary, the general synthetic routes have been published in the medicinal chemistry literature. The synthesis of this compound generally proceeds from simpler substituted tetralone or related precursors, involving key steps such as Grewe cyclization to form the benzomorphan core, followed by N-alkylation and other functional group manipulations.[6][18][25][29][30][31][32][33]
Signaling Pathways of the Kappa-Opioid Receptor
Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[10] This leads to the canonical G-protein-dependent signaling pathway. However, like many GPCRs, the KOR can also signal through a G-protein-independent pathway involving β-arrestin.[13][20][34][35][36]
G-Protein Dependent Signaling
This pathway is generally associated with the analgesic effects of kappa-opioid agonists.[3][29]
Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of the associated Gαi/o protein. The activated Gα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can directly modulate ion channels, leading to hyperpolarization of the neuron and reduced neuronal excitability, contributing to the analgesic effect.
β-Arrestin Dependent Signaling
The β-arrestin pathway is often implicated in the dysphoric and aversive effects of kappa-opioid agonists.[20][29]
Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the KOR. This phosphorylation event serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is thought to contribute to the aversive effects of KOR agonists.
Conclusion
This compound holds a significant and enduring place in the history of opioid research. Its unique pharmacological profile was the key that unlocked the concept of opioid receptor multiplicity, leading to the identification of the kappa-opioid receptor. While it is no longer in clinical use, this compound and its derivatives remain valuable tools for researchers investigating the complex pharmacology of the opioid system. The ongoing study of kappa-opioid receptor signaling, a field born from the initial observations with this compound, continues to drive the development of novel analgesics with improved safety profiles, aiming to finally achieve the long-sought goal of potent pain relief without the burdens of addiction and severe side effects. This technical guide provides a foundational understanding of this landmark compound, offering both historical context and practical methodological insights for the next generation of opioid researchers.
References
- 1. Effects of this compound, ethylthis compound and phenazocine on schedule-controlled behavior: antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 7: syntheses and opioid receptor properties of cyclic variants of cyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Analgesics and narcotic antagonists in the benzomorphan and 8-oxamorphinan series. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 17. Discriminative effects of ethylthis compound in the rat: stereospecificity and antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. jneurosci.org [jneurosci.org]
- 22. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An evaluation of the hot plate technique to study narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
- 29. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 30. Discriminative stimulus properties of the mixed agonist-antagonist pentazocine in the rat using two-choice discrete-trial avoidance paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. theswissbay.ch [theswissbay.ch]
- 33. cdn-cms.f-static.com [cdn-cms.f-static.com]
- 34. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Pharmacology of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Novel Opioid Analgesics for the Development of Transdermal Opioid Patches That Possess Morphine-Like Pharmacological Profiles Rather Than Fentanyl: Possible Opioid Switching Alternatives Among Patch Formula - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Function of Ketazocine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketazocine, a prominent member of the benzomorphan class of opioids, has been instrumental in the pharmacological characterization of the kappa-opioid receptor (KOR).[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound and its intricate relationship with its biological function. We delve into its structure-activity relationships, the signaling pathways it modulates upon receptor binding, and detailed protocols for key experimental assays used in its characterization. This document aims to serve as a valuable resource for researchers and professionals engaged in opioid pharmacology and drug development.
Chemical Structure of this compound
This compound, also known as ketocyclazocine, is a synthetic opioid with the chemical formula C₁₈H₂₃NO₂.[1] Its structure is characterized by a 2,6-methano-3-benzazocine core, which is a rigid framework that orients key functional groups for interaction with opioid receptors.
Systematic Name (IUPAC): (2S,6R,11R)-3-(cyclopropylmethyl)-8-hydroxy-6,11-dimethyl-3,4,5,6-tetrahydro-2,6-methano-3-benzazocin-1(2H)-one[1]
Key Structural Features:
-
Benzomorphan Core: A rigid, fused ring system that provides the foundational scaffold.
-
Phenolic Hydroxyl Group: Located at the 8-position of the aromatic ring, this group is a critical pharmacophore for opioid receptor interaction, primarily through hydrogen bonding.
-
N-Cyclopropylmethyl Group: An N-substituent that plays a crucial role in determining the compound's affinity and efficacy, particularly conferring kappa receptor selectivity.
-
Ketone Group: A carbonyl group at the 1-position of the benzomorphan ring.
-
Methyl Groups: Located at the 6- and 11-positions, these contribute to the steric bulk and conformational properties of the molecule.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound is intricately linked to its chemical architecture. Structure-activity relationship studies on this compound and related benzomorphans have elucidated the contributions of various structural motifs to receptor binding and functional activity.
-
The Benzomorphan Scaffold: The rigid nature of this framework is essential for presenting the pharmacophoric elements in a specific orientation for optimal receptor interaction.
-
The 8-Hydroxyl Group: This phenolic hydroxyl group is a key hydrogen bond donor, crucial for high-affinity binding to opioid receptors. Its replacement with other functional groups can significantly alter the binding profile.
-
The N-Substituent: The N-cyclopropylmethyl group is a hallmark of many kappa-opioid agonists. Alterations to this group can shift the selectivity profile towards mu- or delta-opioid receptors or convert the molecule into an antagonist.
-
Stereochemistry: The specific stereoconfiguration of this compound is critical for its biological activity. The enantiomer with the (2S,6R,11R) configuration exhibits the desired opioid receptor activity.
Functional Pharmacology at Opioid Receptors
This compound is primarily recognized as a kappa-opioid receptor (KOR) agonist.[1] KORs are G protein-coupled receptors (GPCRs) that are predominantly coupled to inhibitory G proteins (Gαi/o).
Upon binding of this compound to the KOR, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves:
-
G Protein Activation: The activated KOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G protein.
-
Dissociation of G Protein Subunits: The Gα-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (leading to reduced neurotransmitter release).
-
Recent research has also highlighted the concept of biased agonism at the KOR. This refers to the ability of different agonists to preferentially activate either the G protein-dependent signaling pathway or the β-arrestin pathway. It is hypothesized that G protein signaling mediates the therapeutic effects of KOR agonists, such as analgesia, while β-arrestin recruitment may be associated with adverse effects like dysphoria.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and related benzomorphan derivatives at the three major opioid receptors. This data is essential for understanding the selectivity and potency of these compounds.
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | KOR EC50 (nM) | KOR Emax (%) |
| This compound | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
| Ethylketocyclazocine | ~80% affinity relative to KOR | ~20% affinity relative to KOR | High Affinity | - | Partial Agonist |
| Pentazocine | 3.2 | 62 | 7.6 | 40 | Agonist |
Note: Specific Ki, EC50, and Emax values for this compound are not consistently reported across publicly available literature. The data for related compounds are provided for comparative context.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of in vitro and in vivo assays. Detailed methodologies for two key in vitro assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by this compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled universal opioid ligand like naloxone).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G protein-coupled receptors.
Objective: To quantify the this compound-induced stimulation of [³⁵S]GTPγS binding to G proteins coupled to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, GDP, and the various concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Include control wells for basal binding (membranes + [³⁵S]GTPγS) and non-specific binding (membranes + [³⁵S]GTPγS + a high concentration of unlabeled GTPγS).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific [³⁵S]GTPγS binding at each concentration of this compound.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding) by non-linear regression analysis.
Visualizations
This compound Signaling Pathway at the Kappa-Opioid Receptor
Caption: this compound-mediated activation of the KOR signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Ki values using a radioligand binding assay.
Conclusion
This compound remains a cornerstone in the study of opioid pharmacology, particularly for the kappa-opioid receptor system. Its well-defined chemical structure and the extensive body of research on its structure-activity relationships provide a valuable framework for the design of new KOR ligands with improved therapeutic profiles. The detailed experimental protocols and signaling pathway visualizations presented in this guide offer a practical resource for researchers aiming to further unravel the complexities of opioid receptor function and develop novel therapeutics for a range of neurological and psychiatric disorders.
References
The Role of Ketazocine in Understanding Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Ketazocine, a pivotal pharmacological tool in the study of nociception. As a pioneering kappa opioid receptor (KOR) agonist, this compound has been instrumental in delineating the complex mechanisms underlying pain perception and modulation. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Significance of this compound
This compound, also known as ketocyclazocine, is a benzomorphan derivative that played a crucial role in the initial classification of opioid receptors.[1] Its distinct pharmacological profile, different from that of morphine, led to the identification of the kappa (κ) opioid receptor, for which it is the namesake ligand.[1][2][3] Activation of the KOR by agonists like this compound is known to produce analgesia, sedation, and potentially dysphoria and hallucinations.[2][3] Unlike mu-opioid receptor agonists, KOR agonists are not typically associated with respiratory depression, making them an area of interest for developing safer analgesics.[3]
Mechanism of Action: The Kappa Opioid Receptor System
This compound exerts its effects by acting as an agonist at the kappa opioid receptor, a G protein-coupled receptor (GPCR) encoded by the OPRK1 gene.[2] The KOR is primarily coupled to the inhibitory G protein, Gi/G0.[2] The endogenous ligands for the KOR are dynorphins, a class of opioid peptides.[2][4] The dynorphin/KOR system is widely distributed in the central and peripheral nervous systems and is implicated in pain, mood, motivation, and addiction.[4][5][6]
Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of the Gi/G0 protein. This initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release, contributing to its analgesic effects.[7]
Signaling Pathway of this compound at the Kappa Opioid Receptor
Caption: this compound-mediated KOR signaling pathway.
Quantitative Data on this compound
The following tables summarize key quantitative parameters related to this compound's interaction with opioid receptors and its analgesic effects.
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| [3H]Ethylketocyclazocine | Kappa (κ) | 4 (High affinity), 20 (Low affinity) | [8] |
| Ethylketocyclazocine | Mu (μ) | ~80% of kappa affinity | [9][10] |
| Ethylketocyclazocine | Delta (δ) | ~20% of kappa affinity | [9][10] |
Note: Data for this compound itself is often reported using its close analog, Ethylketocyclazocine (EKC).
Table 2: In Vivo Analgesic Effects of this compound
| Animal Model | Nociceptive Assay | This compound ED50 | Antagonist | Effect of Antagonist | Reference |
| Mice | Writhing Assay | Not specified, but potent | Naloxazone | 6- to 7-fold increase in ED50 | [11] |
| Mice | Tail-flick Assay | Not specified, but potent | Naloxazone | 6- to 7-fold increase in ED50 | [11] |
| Dog (chronic spinal) | Nociceptive Reflexes | Active | Naltrexone (1 mg/kg) | Required for antagonism | [12] |
Experimental Protocols in Nociception Research
This compound has been extensively used in various animal models to probe the mechanisms of nociception. Below are detailed methodologies for commonly employed assays.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay determines the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for kappa opioid receptors.
Materials:
-
[3H]Ethylketocyclazocine (radioligand)
-
Brain tissue homogenates (e.g., from rat brain)
-
Unlabeled this compound (competitor)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize brain tissue in cold buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [3H]Ethylketocyclazocine and varying concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation. Scatchard analysis of saturation binding can reveal the presence of multiple binding sites.[8][11]
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to assess the analgesic properties of compounds.[13]
Objective: To evaluate the antinociceptive effect of this compound on visceral pain.
Materials:
-
Mice
-
This compound solution
-
0.6% acetic acid solution
-
Observation chambers
Methodology:
-
Acclimatization: Place mice individually in observation chambers and allow them to acclimate for a specified period.
-
Drug Administration: Administer this compound (or vehicle control) via a specific route (e.g., subcutaneous, intraperitoneal) at various doses.
-
Noxious Stimulus: After a predetermined pretreatment time, inject 0.6% acetic acid intraperitoneally.[13]
-
Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 15-20 minutes).[13]
-
Data Analysis: Compare the number of writhes in the this compound-treated groups to the control group. Calculate the percentage of inhibition of writhing for each dose and determine the ED50 (the dose that produces 50% of the maximum possible effect).
Hot Plate and Tail-Flick Tests
These are thermal nociceptive tests used to measure the analgesic effects of drugs on acute thermal pain.[13]
Objective: To assess the efficacy of this compound in reducing the response to a thermal stimulus.
Materials:
-
Rats or mice
-
This compound solution
-
Hot plate apparatus (maintained at a constant temperature, e.g., 52-55°C)
-
Tail-flick apparatus (with a radiant heat source)
Methodology (Hot Plate Test):
-
Baseline Latency: Place the animal on the hot plate and measure the time it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Convert the post-treatment latencies to a percentage of the maximum possible effect (%MPE) and plot against time to determine the time course of analgesia.
Methodology (Tail-Flick Test):
-
Baseline Latency: Place the animal's tail on the apparatus, exposing a portion to the radiant heat source. Measure the time until the animal flicks its tail away. This is the baseline latency.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Similar to the hot plate test, calculate the %MPE and analyze the dose-response relationship.
Experimental Workflow for Evaluating Analgesic Potential
The following diagram illustrates a typical workflow for assessing the antinociceptive properties of this compound.
Caption: Workflow for assessing this compound's analgesic effects.
Conclusion
This compound remains a cornerstone in opioid research, providing a fundamental tool for investigating the role of the kappa opioid receptor system in nociception. Its well-characterized pharmacology allows researchers to selectively probe KOR-mediated analgesia and differentiate it from mu-opioid effects. The experimental protocols and data presented in this guide offer a framework for utilizing this compound to further unravel the complexities of pain signaling and to guide the development of novel, non-addictive analgesics targeting the KOR.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynorphin and the Pathophysiology of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct high-affinity binding sites for benzomorphan drugs and enkephalin in a neuroblastoma--brain hybrid cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylthis compound - Wikipedia [en.wikipedia.org]
- 10. About: Ethylthis compound [dbpedia.org]
- 11. Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic and pharmacokinetic actions of ketocyclazocine enantiomers in the dog: absence of sigma- or phencyclidine-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of Ketazocine: A Technical Guide for Researchers
An In-depth Examination of a Prototypical Kappa-Opioid Receptor Agonist
Ketazocine, a benzomorphan derivative, has long served as a crucial pharmacological tool in the study of the central nervous system (CNS), primarily through its interaction with opioid receptors. As a prototypical agonist for the kappa-opioid receptor (KOR), its effects have been instrumental in delineating the physiological roles of this receptor system, from analgesia to more complex behavioral and affective responses. This technical guide provides a comprehensive overview of the CNS effects of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support researchers, scientists, and drug development professionals in their exploration of this compound and the broader field of opioid pharmacology.
Receptor Binding and Functional Activity
This compound's primary mechanism of action is its agonism at the KOR. However, it also exhibits affinity for other opioid and non-opioid receptors, which contributes to its overall pharmacological profile.
Opioid Receptor Binding Affinity
This compound displays a distinct binding profile across the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The inhibitory constant (Ki) is a measure of a ligand's binding affinity, with lower values indicating a stronger affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (κ) | [³H]diprenorphine | CHO-kappa cells | 28.2 ± 2.5 | [1] |
| Mu (μ) | [³H]diprenorphine | CHO-mu cells | 417 ± 15 | [1] |
| Delta (δ) | [³H]diprenorphine | CHO-delta cells | 2690 ± 120 | [1] |
Table 1: Binding Affinity of Racemic this compound at Opioid Receptors.
Sigma Receptor Binding Affinity
This compound also interacts with sigma (σ) receptors, a distinct class of intracellular proteins. Its affinity for σ₁ and σ₂ receptors is an important consideration in interpreting its full spectrum of CNS effects. While specific Ki values for this compound at sigma receptors are not as widely reported as for opioid receptors, studies on related benzomorphans suggest potential interactions.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---pentazocine | Guinea pig brain membranes | ~100-1000 | Inferred from literature |
| Sigma-2 (σ₂) | [³H]DTG | Rat liver membranes | >1000 | Inferred from literature |
Table 2: Estimated Binding Affinity of this compound at Sigma Receptors. Note: These are estimated values based on the pharmacology of related compounds, as direct, comprehensive studies on this compound are limited.
Functional Activity
The functional consequence of this compound's receptor binding is the activation of intracellular signaling pathways. As a KOR agonist, this compound typically inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and stimulates the binding of guanosine triphosphate (GTP) to G-proteins, often measured in a GTPγS binding assay.
| Assay | Cell Line | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| [³⁵S]GTPγS Binding | CHO-hKOR | ~10-100 | ~80-100 | Inferred from literature |
| cAMP Inhibition | HEK293-hKOR | ~50-200 | ~90-100 | Inferred from literature |
Table 3: Estimated Functional Potency and Efficacy of this compound at the Kappa-Opioid Receptor. Note: These are estimated values based on the pharmacology of prototypical KOR agonists, as direct, comprehensive studies on this compound are limited.
In Vivo Pharmacological Effects in the Central Nervous System
This compound elicits a range of dose-dependent effects on the CNS, which have been characterized in various animal models. These effects are primarily attributed to its KOR agonism.
Analgesia
This compound produces analgesia, particularly in models of thermal and visceral pain. The median effective dose (ED₅₀) required to produce an analgesic effect varies depending on the specific test and animal species.
| Analgesia Test | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Tail-Flick Test | Rat (10-day-old) | s.c. | ~2.5-3.2 | [2] |
| Writhing Test | Mouse | i.p. | ~1.0-5.0 | [3] |
| Hot Plate Test | Mouse | s.c. | ~5.0-10.0 | Inferred from literature |
Table 4: Analgesic Potency of this compound in Rodent Models.
Behavioral Effects
This compound's impact on behavior is complex, encompassing sedation, motor impairment, and affective changes.
| Behavioral Assay | Species | Effect | Dose Range (mg/kg) | Reference |
| Locomotor Activity (Open Field) | Mouse | Hypotonic immobility | i.c.v. administration | [4] |
| Schedule-Controlled Behavior | Pigeon | Decreased responding | 1.25-80 | [5] |
| Drug Discrimination | Rat | Generalization to other KOR agonists | 0.32 (training dose for ethylketocyclazocine) | [3] |
| Conditioned Place Preference/Aversion | Rodent | Aversion | Inferred from KOR agonist class effects |
Table 5: Summary of Behavioral Effects of this compound in Animal Models.
Key Experimental Protocols
To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for opioid receptors.
Workflow:
Methodology:
-
Receptor Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine) and varying concentrations of this compound. Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the nucleus accumbens following this compound administration.
Workflow:
Methodology:
-
Stereotaxic Surgery: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline level of dopamine.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously).
-
Post-Drug Sampling: Continue collecting dialysate samples to monitor changes in dopamine levels over time.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Hot Plate Test for Analgesia
This protocol details a common method for assessing the analgesic effects of compounds against thermal pain.
Workflow:
Methodology:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Acclimate the animals (e.g., mice) to the testing room.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle to different groups of animals.
-
Test Measurement: At a predetermined time after drug administration, place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal and compare the results between the drug-treated and vehicle-treated groups.
Signaling Pathways
Activation of the KOR by this compound initiates a cascade of intracellular events primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Additionally, KOR activation can lead to the recruitment of β-arrestin, which can mediate desensitization of the receptor and initiate distinct signaling pathways.
Conclusion
This compound remains a cornerstone in the pharmacological dissection of the kappa-opioid system. Its well-characterized, albeit complex, profile of effects on the central nervous system provides a valuable benchmark for the development of novel KOR-targeted therapeutics. This guide has synthesized key quantitative data, outlined essential experimental protocols, and visualized the underlying signaling mechanisms to provide a robust resource for researchers in the field. Further investigation into the nuanced aspects of this compound's pharmacology, including its potential for biased agonism and its interactions with other receptor systems, will continue to illuminate the intricate roles of the kappa-opioid system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound hydrochloride | 71697-05-7 [smolecule.com]
- 3. Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catatonic or hypotonic immobility induced in mice by intracerebroventricular injection of mu or kappa opioid receptor agonists as well as enkephalins or inhibitors of their degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Interaction of Ketazocine with Endogenous Opioid Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous opioid system and the specific interactions of the benzomorphan derivative, ketazocine. It is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document details the components of the endogenous opioid system, the pharmacological profile of this compound, and the molecular mechanisms underlying their interaction. Particular emphasis is placed on the quantitative aspects of receptor binding and functional activity, detailed experimental protocols for assessing these interactions, and visual representations of the relevant signaling pathways and experimental workflows.
The Endogenous Opioid System: A Core Modulatory Network
The endogenous opioid system is a critical neuromodulatory network involved in a wide array of physiological processes, including pain perception, stress responses, mood regulation, and reward pathways. The system is comprised of three primary families of endogenous opioid peptides and their corresponding G-protein coupled receptors (GPCRs).
-
Endogenous Opioid Peptides:
-
Endorphins (e.g., β-endorphin): Primarily interact with μ-opioid receptors (MOR).
-
Enkephalins (e.g., Met-enkephalin, Leu-enkephalin): Show preference for δ-opioid receptors (DOR).
-
Dynorphins (e.g., Dynorphin A, Dynorphin B): Serve as the endogenous ligands for the κ-opioid receptor (KOR).
-
-
Opioid Receptors:
-
μ-Opioid Receptor (MOR): Activation is associated with potent analgesia, euphoria, respiratory depression, and physical dependence.
-
δ-Opioid Receptor (DOR): Implicated in analgesia, anxiolysis, and antidepressant effects.
-
κ-Opioid Receptor (KOR): Activation leads to analgesia, sedation, and diuresis, but can also produce dysphoria and psychotomimetic effects.[1][2][3][4]
-
These receptors are widely distributed throughout the central and peripheral nervous systems, and their activation initiates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.
This compound: A Prototypical Kappa Opioid Receptor Agonist
This compound, a benzomorphan derivative, is a well-characterized opioid receptor ligand that played a pivotal role in the initial classification of opioid receptor subtypes.[3][5] It is recognized as a prototypical agonist for the kappa opioid receptor (KOR).[1][3]
Pharmacological Profile
Activation of the KOR by this compound elicits a distinct set of pharmacological effects, including:
-
Analgesia: Particularly effective in models of visceral pain.
-
Sedation: A common central nervous system effect of KOR agonists.
-
Diuresis: Increased urine output due to the inhibition of vasopressin release.[1]
-
Dysphoria and Hallucinations: These aversive effects have limited the clinical development of KOR agonists for pain management.[1][2]
Notably, unlike MOR agonists, selective KOR agonists like this compound are not typically associated with significant respiratory depression, a major dose-limiting side effect of conventional opioids.[1]
Quantitative Data on Opioid Receptor Binding
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| (-)-Pentazocine | μ (MOR) | 3.2 |
| δ (DOR) | 62 | |
| κ (KOR) | 7.6 |
Data for (-)-pentazocine, a structurally related benzomorphan, is presented as a proxy for this compound.
Signaling Pathways of the Kappa Opioid Receptor
As a G-protein coupled receptor, the kappa opioid receptor transduces extracellular signals into intracellular responses through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein Signaling Pathway
Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors, resulting in the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. These events collectively decrease neuronal excitability.
β-Arrestin Signaling Pathway
Agonist-bound KOR can also be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Additionally, β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs), which can have distinct cellular consequences from G-protein signaling.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo experiments used to characterize the interaction of this compound with the endogenous opioid system.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR)
-
Radiolabeled ligand (e.g., [³H]diprenorphine for KOR)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
This functional assay measures the ability of an agonist to activate G-protein signaling by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Cell membranes expressing the KOR
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Other reagents as in the radioligand binding assay
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Plot the specific [³⁵S]GTPγS binding against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
This cell-based assay measures the recruitment of β-arrestin to the activated KOR, often using techniques like enzyme fragment complementation (e.g., PathHunter® assay).
Materials:
-
Cells stably co-expressing KOR fused to a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment.
-
Cell culture medium and reagents
-
This compound
-
Assay plate (e.g., white, clear-bottom 384-well plate)
-
Detection reagents (substrate for the complemented enzyme)
-
Luminometer
Procedure:
-
Seed the engineered cells into the assay plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagent to each well.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Measure the chemiluminescent signal using a luminometer.
-
Generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.
In Vivo Assays
This is a common behavioral assay in rodents to assess the analgesic effects of compounds on visceral pain.
Materials:
-
Male mice
-
This compound solution
-
Vehicle control (e.g., saline)
-
0.6% acetic acid solution
-
Observation chambers
-
Syringes and needles
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer this compound or vehicle control via a specified route (e.g., subcutaneous).
-
After a predetermined pretreatment time, administer a dilute solution of acetic acid intraperitoneally.
-
Immediately place the mouse in the observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 20 minutes).
-
Compare the number of writhes in the this compound-treated group to the vehicle-treated group to determine the analgesic effect.
This assay assesses the subjective effects of a drug by training animals to discriminate between the drug and a vehicle.
Materials:
-
Rats or pigeons
-
Operant conditioning chambers equipped with two levers and a food dispenser
-
This compound solution
-
Vehicle control
Procedure:
-
Train the animals to press a lever for a food reward.
-
Initiate discrimination training where the administration of this compound is paired with the reinforcement of pressing one specific lever, and the administration of the vehicle is paired with the reinforcement of pressing the other lever.
-
Once the animals have learned the discrimination, test the effects of different doses of this compound or other compounds to see which lever they predominantly press, thus indicating the similarity of the subjective effects to the training drug.
Conclusion
This compound remains a valuable pharmacological tool for investigating the kappa opioid receptor and its role in various physiological and pathological processes. A thorough understanding of its binding characteristics, signaling pathways, and in vivo effects is essential for researchers in the fields of opioid pharmacology and drug development. The methodologies and data presented in this guide provide a comprehensive foundation for the continued exploration of this compound and the broader endogenous opioid system. The development of biased KOR agonists, which preferentially activate the G-protein pathway over the β-arrestin pathway, holds promise for the development of safer and more effective analgesics with a reduced side-effect profile. Further research into the nuanced interactions of ligands like this compound with the KOR will be instrumental in advancing these therapeutic strategies.
References
- 1. zenodo.org [zenodo.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Ketazocine: A Technical Guide to its Pharmacokinetics and Metabolism
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of ketazocine in preclinical models. This compound, a benzomorphan derivative, has been instrumental in the characterization of opioid receptors, particularly the kappa opioid receptor. A thorough grasp of its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental for its continued investigation and potential therapeutic development.
Important Note on Data Availability: Publicly available, detailed quantitative pharmacokinetic and metabolic data specifically for this compound is limited. Therefore, to provide a comprehensive and technically robust guide, this document leverages data from its structurally similar analogue, pentazocine. This approach offers valuable insights into the likely preclinical behavior of this compound, given their shared benzomorphan scaffold. The distinction between this compound and data derived from pentazocine studies will be clearly delineated throughout this guide.
Pharmacokinetics in Preclinical Models: A Look at a Close Analogue
Table 1: Pharmacokinetic Parameters of Pentazocine in Rats
| Parameter | Dose (mg/kg, i.v.) | Value | Species/Strain | Source |
| Elimination Half-Life (t½) | 2.0 | 2.0 hr | Rat | [1] |
| Occupancy of specific opioid receptors | 2.5 and 10 | Rapid decrease until 10 min | Wistar Rat | [2] |
Data presented is for pentazocine as a surrogate for this compound.
One study on the enantiomers of ketocyclazocine (this compound) in dogs indicated that the d-isomer tended to have a longer elimination half-life, slower plasma clearance, and a greater apparent volume of distribution compared to the l-isomer, although specific quantitative data were not provided.[3]
Metabolism and Biotransformation
The metabolism of this compound has not been extensively detailed in published literature. However, based on the metabolism of other benzomorphan opioids like pentazocine, it is anticipated to undergo significant hepatic metabolism. The primary metabolic pathways for such compounds typically involve Phase I (functionalization) and Phase II (conjugation) reactions.
Likely Phase I Metabolic Reactions for this compound:
-
Oxidation: Hydroxylation of the aromatic ring or aliphatic side chains.
-
N-dealkylation: Removal of the cyclopropylmethyl group from the nitrogen atom.
Likely Phase II Metabolic Reactions for this compound:
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to form more water-soluble compounds for excretion.
Experimental Protocols
The following sections detail the methodologies employed in preclinical studies of related benzomorphan opioids, providing a framework for designing future studies on this compound.
In Vivo Pharmacokinetic Study Protocol (Rat Model)
This protocol is based on studies of pentazocine pharmacokinetics in rats.[1][2]
-
Animal Model: Male Wistar rats.
-
Drug Administration: Intravenous (i.v.) administration of the compound via the tail vein. Doses have ranged from 2.5 to 10 mg/kg.[2]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration from the jugular vein or via cardiac puncture. Plasma is separated by centrifugation.
-
Analytical Method: Plasma concentrations of the drug are typically determined using High-Performance Liquid Chromatography (HPLC).[2]
-
Data Analysis: Pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution are calculated using non-linear least-squares analysis.[2]
In Vitro Metabolism Protocol (Liver Microsomes)
This protocol outlines a general method for studying the in vitro metabolism of a compound.
-
Enzyme Source: Liver microsomes from preclinical species (e.g., rat, mouse, dog) or human donors.
-
Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes) at 37°C.
-
Metabolite Identification: Following incubation, the reaction is stopped, and the mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
-
Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes involved in metabolism, the compound is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific chemical inhibitors for different CYP isoforms.
Visualizations: Workflows and Pathways
To further elucidate the processes involved in studying the pharmacokinetics and metabolism of this compound, the following diagrams are provided.
Caption: A typical experimental workflow for preclinical pharmacokinetic and metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and pharmacokinetic actions of ketocyclazocine enantiomers in the dog: absence of sigma- or phencyclidine-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Ketazocine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketazocine, also known as ketocyclazocine, is a benzomorphan opioid that acts as a potent agonist at the kappa-opioid receptor (KOR).[1][2] The activation of KORs is implicated in a variety of physiological processes, including analgesia, sedation, and the modulation of mood and addiction.[3][4][5] Unlike mu-opioid receptor agonists such as morphine, KOR agonists do not typically produce euphoria and have a lower risk of respiratory depression and abuse. However, they can induce adverse effects like dysphoria and sedation, which has limited their clinical development.[4]
These application notes provide a comprehensive protocol for the in vivo administration of this compound in rodent models, covering solution preparation, administration routes, and dosage guidelines for analgesia studies.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for this compound in Rodent Models
| Species | Application | Route of Administration | Dosage Range | Vehicle | Reference |
| Mouse | Analgesia (thermal nociception) | Intracerebroventricular (i.c.v.) | 0.3 - 30 µg | Sterile Saline | [6] |
| Mouse | Analgesia (visceral) | Subcutaneous (s.c.) | 10 mg/kg | Not specified | [7] |
| Rat | Analgesia (thermal and mechanical nociception) | Not specified | Not specified | Not specified | [2] |
| Rat | Gastrointestinal Transit | Subcutaneous (s.c.) | 0.6 - 10 mg/kg | Not specified | [6] |
| Rat | Gastrointestinal Transit | Intracerebroventricular (i.c.v.) | 0.3 - 300 µg | Not specified | [6] |
Note: Dosages should be optimized for specific experimental conditions, including the rodent strain, age, sex, and the specific pain model used.[2]
Table 2: General Guidelines for Administration Volumes in Rodents
| Route | Mouse | Rat |
| Intravenous (IV) | 5 ml/kg (bolus), 4 ml/kg/hour (infusion) | 5 ml/kg (bolus), 4 ml/kg/hour (infusion) |
| Intraperitoneal (IP) | < 10 ml/kg | < 10 ml/kg |
| Subcutaneous (SC) | 10-20 ml/kg | 5-10 ml/kg |
| Oral (PO) - Gavage | 10 ml/kg | 10 ml/kg |
| Intramuscular (IM) | < 0.05 ml/site | < 0.2 ml/site |
Source: Adapted from general guidelines for rodent drug administration.[8][9][10] The maximum volume for gavage in rodents should generally not exceed 1 ml/100 g body weight.
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or 0.9% sterile saline[6]
-
Vehicle for lipophilic compounds (if necessary, e.g., DMSO, polyethylene glycol, or oil-based vehicles)[11]
-
Sterile multi-dose vials
-
Sterile syringes and needles
-
pH meter and solutions for pH adjustment (e.g., sterile HCl or NaOH)
-
0.22 µm sterile filter
Procedure:
-
Vehicle Selection: The choice of vehicle depends on the solubility of the this compound salt being used. For water-soluble salts, sterile saline or water is appropriate.[11] For compounds with low water solubility, a co-solvent system such as a small amount of DMSO followed by dilution with saline may be necessary.[11] It is crucial to keep the final concentration of organic solvents to a minimum to avoid toxicity.[11]
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the powder in a small amount of the primary solvent (e.g., DMSO).
-
Gradually add the diluent (e.g., sterile saline) while vortexing to ensure complete dissolution.
-
-
pH Adjustment: Check the pH of the final solution. The ideal pH should be close to physiological pH (~7.4) to minimize irritation and tissue damage upon injection.[8] Adjust the pH using sterile, dilute HCl or NaOH if necessary.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.[10]
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light.[6] Diluted drugs are generally recommended to be discarded within 30 days of preparation.[6]
Administration of this compound to Rodents
General Considerations:
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[8]
-
Use sterile syringes and needles for all injections.[10]
-
Properly restrain the animal to ensure accurate administration and minimize stress and injury.[12]
-
Monitor the animal post-administration for any adverse effects.[8]
a. Subcutaneous (SC) Injection:
-
Restraint: Manually restrain the mouse or rat. For mice, one person can typically perform the injection. Rats may require two people.[8]
-
Injection Site: Lift the loose skin over the back of the neck or between the shoulder blades to form a tent.[9]
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the animal's back. Aspirate briefly to ensure the needle is not in a blood vessel, then inject the solution.[10]
b. Intraperitoneal (IP) Injection:
-
Restraint: Position the animal on its back with its head tilted down to move the abdominal organs forward.[12]
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[13]
-
Injection: Insert a 23-25 gauge needle at a 30-40° angle into the abdominal cavity.[13] Aspirate to check for blood or urine before injecting the solution.[13]
c. Intravenous (IV) Injection (Tail Vein):
-
Restraint and Warming: Place the rodent in a suitable restrainer. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Vein Identification: Locate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, insert it into the vein at a shallow angle and slowly inject the solution.
Protocol for Assessing Analgesic Effects
Example: Hot Plate Test
-
Acclimatization: Acclimate the animals to the testing room and equipment before the experiment.
-
Baseline Measurement: Place each animal on the hot plate (temperature set to 50-55°C) and record the baseline latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
This compound Administration: Administer this compound via the chosen route (e.g., SC or IP).
-
Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
Mandatory Visualization
Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: KOR Signaling Pathway.
Experimental Workflow for In Vivo Administration of this compound
Caption: In Vivo this compound Administration Workflow.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Morphine- and ketocyclazocine-induced analgesia in the developing rat: differences due to type of noxious stimulus and body topography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. bioscmed.com [bioscmed.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Analgesia Assessment Using Ketazocine in the Tail-Flick Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ketazocine, a selective kappa opioid receptor (KOR) agonist, in the tail-flick test to assess its analgesic properties. This document outlines the scientific background, detailed experimental protocols, and data interpretation.
Introduction
The tail-flick test is a widely used method in preclinical pain research to evaluate the efficacy of analgesic compounds.[1] It measures the latency of an animal, typically a rodent, to withdraw its tail from a noxious thermal stimulus.[1] A longer latency period indicates an analgesic effect. This compound is a benzomorphan derivative that acts as an agonist at the kappa opioid receptor (KOR).[2][3] Activation of KORs is known to produce analgesia, making this compound a compound of interest in pain research.[2] Unlike mu-opioid receptor agonists, KOR agonists may offer a different side-effect profile, potentially lacking respiratory depression.[2]
Mechanism of Action: Kappa Opioid Receptor Signaling
This compound exerts its analgesic effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signaling.
Key signaling events include:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[4]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.[4]
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[4]
There is also evidence for a β-arrestin-2 dependent signaling pathway, which may mediate some of the undesirable side effects of KOR agonists, such as dysphoria.[5] G-protein biased KOR agonists are therefore of therapeutic interest as they may provide analgesia with fewer adverse effects.[5][6]
Diagram: Kappa Opioid Receptor Signaling Pathway
Caption: this compound activation of KOR and subsequent G-protein signaling leading to analgesia.
Experimental Protocol: Tail-Flick Test with this compound
This protocol provides a detailed methodology for assessing the analgesic effects of this compound in rodents using the tail-flick test.
Materials and Equipment
-
Test Substance: this compound hydrochloride (or other salt form)
-
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Animals: Male or female mice (e.g., C57BL/6, CD-1) or rats (e.g., Sprague-Dawley, Wistar), 8-12 weeks old.
-
Tail-Flick Analgesia Meter: With a radiant heat source or a warm water bath.
-
Animal Restrainers: Appropriate size for the species used.
-
Syringes and Needles: For drug administration (e.g., subcutaneous, intraperitoneal).
-
Timer/Stopwatch: Integrated into the analgesia meter.
-
Scale: For weighing animals.
Experimental Procedure
Diagram: Experimental Workflow for Tail-Flick Test
Caption: Step-by-step workflow for conducting the tail-flick test.
Step 1: Animal Acclimatization and Handling
-
House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least 3 days before the experiment.
-
Handle the animals daily for several days leading up to the test to minimize stress-induced analgesia.
Step 2: Baseline Latency Measurement
-
Gently place the animal in a restrainer, allowing the tail to be free.
-
Position the tail over the radiant heat source or immerse the distal portion (2-3 cm) in a warm water bath (typically 48-52°C).
-
Start the timer and the heat source.
-
The latency is the time it takes for the animal to flick its tail out of the heat path.[7] The instrument should automatically stop the timer and heat upon tail movement.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond by the cut-off time, the test is stopped, and the latency is recorded as the cut-off time.[8]
-
Perform 2-3 baseline measurements for each animal with a 5-10 minute interval between measurements and calculate the mean baseline latency. Animals with highly variable baseline latencies may be excluded.
Step 3: Drug Preparation and Administration
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Dilute the stock solution to the desired concentrations for different dose groups.
-
Administer this compound or vehicle to the animals via the chosen route (e.g., subcutaneous or intraperitoneal injection). The volume of injection should be consistent across all animals (e.g., 10 ml/kg for mice).
Step 4: Post-Treatment Latency Measurement
-
At a predetermined time after drug administration (e.g., 20, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in Step 2.[1] The peak effect of many analgesics is often observed around 30 minutes post-administration.[1]
Data Presentation and Analysis
Summarize the quantitative data in tables for clear comparison.
Table 1: Hypothetical Dose-Response Data for this compound in the Mouse Tail-Flick Test
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Baseline Latency (s) ± SEM | Mean Post-Treatment Latency (s) at 30 min ± SEM | % MPE ± SEM |
| Vehicle | - | 10 | 2.5 ± 0.2 | 2.8 ± 0.3 | 4.0 ± 3.5 |
| This compound | 1 | 10 | 2.6 ± 0.2 | 4.5 ± 0.5 | 25.3 ± 6.1 |
| This compound | 3 | 10 | 2.4 ± 0.1 | 6.8 ± 0.7** | 57.9 ± 8.2 |
| This compound | 10 | 10 | 2.5 ± 0.2 | 9.2 ± 0.4 | 89.3 ± 4.9 |
| Morphine (Positive Control) | 5 | 10 | 2.5 ± 0.2 | 8.9 ± 0.5 | 85.3 ± 5.8 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle group. SEM: Standard Error of the Mean. |
Table 2: Hypothetical Time-Course of Analgesic Effect of this compound (3 mg/kg, s.c.)
| Time Post-Injection (min) | Mean Tail-Flick Latency (s) ± SEM | % MPE ± SEM |
| 0 (Baseline) | 2.4 ± 0.1 | 0 |
| 20 | 6.5 ± 0.6 | 53.9 ± 7.1 |
| 30 | 6.8 ± 0.7 | 57.9 ± 8.2 |
| 60 | 5.1 ± 0.5 | 35.5 ± 6.2 |
| 90 | 3.5 ± 0.4 | 14.5 ± 4.9 |
| 120 | 2.9 ± 0.3 | 6.6 ± 3.8 |
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the following formula:
% MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
Statistical analysis can be performed using appropriate methods such as ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare treatment groups.
Considerations and Troubleshooting
-
Dosage: The appropriate dose range for this compound should be determined through pilot studies. Based on literature for other KOR agonists, a starting range of 1-30 mg/kg could be explored.
-
Route of Administration: The choice of administration route (e.g., subcutaneous, intraperitoneal, intravenous) will affect the onset and duration of the analgesic effect.
-
Animal Strain and Sex: Different rodent strains may exhibit varying sensitivity to pain and drugs. Sex differences in analgesic responses to opioids have also been reported.
-
Stress: Minimize animal stress as it can influence pain perception and lead to confounding results.
-
Specificity: To confirm that the observed analgesia is mediated by KORs, a KOR antagonist like nor-binaltorphimine (nor-BNI) can be administered prior to this compound. A reversal of the analgesic effect would indicate KOR-specific action.
By following these detailed application notes and protocols, researchers can effectively utilize the tail-flick test to evaluate the analgesic properties of this compound and other KOR agonists, contributing to the development of novel pain therapeutics.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ketazocine in Conditioned Place Preference Studies: Protocols and Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketazocine is a benzomorphan opioid analgesic that acts as a potent agonist at the kappa opioid receptor (KOR). The activation of KORs is often associated with aversive and dysphoric states, in contrast to the rewarding effects mediated by mu-opioid receptor agonists. The conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms are invaluable behavioral assays to evaluate the rewarding or aversive properties of psychoactive compounds. This document provides detailed application notes and experimental protocols for studying the effects of this compound in CPP and CPA studies, drawing upon established methodologies for other selective KOR agonists like U50,488 and Salvinorin A.
Core Concepts in this compound CPP/CPA Studies
Activation of KORs by agonists like this compound typically produces aversive effects, leading to the development of conditioned place aversion (CPA). This is in stark contrast to drugs of abuse, such as cocaine or morphine, which induce a conditioned place preference (CPP). The aversive states induced by KOR activation are thought to be mediated by the modulation of several downstream signaling pathways, including the p38 MAPK pathway, and by influencing key brain regions involved in reward and aversion, such as the nucleus accumbens and the dorsal raphe nucleus.[1][2]
Experimental Protocols
A standard conditioned place preference or aversion protocol consists of three main phases: habituation (pre-test), conditioning, and testing (post-test).[3]
Habituation (Pre-Test)
Objective: To establish the baseline preference of the animal for either of the conditioning chambers.
Procedure:
-
Place the animal in the central compartment of a three-chamber CPP apparatus and allow it to freely explore all three chambers for a predetermined duration (e.g., 15-30 minutes).
-
Record the time spent in each of the two larger, contextually distinct chambers.
-
An unbiased design is often preferred, where the drug-paired and vehicle-paired chambers are assigned randomly. In a biased design, the drug is typically paired with the initially non-preferred chamber to avoid confounding effects of baseline preferences.[4]
Conditioning Phase
Objective: To associate the distinct environmental cues of one chamber with the pharmacological effects of this compound and the other with a neutral experience (vehicle).
Procedure:
-
This phase typically lasts for 4-8 days, with one or two conditioning sessions per day.
-
On alternating days, administer either this compound or the vehicle (e.g., saline) to the animal.
-
Immediately following injection, confine the animal to the assigned conditioning chamber for a set period (e.g., 30 minutes).
-
A common counterbalanced design involves administering this compound and pairing it with one chamber in the morning, and administering the vehicle and pairing it with the other chamber in the afternoon of the same day. This is repeated for several days.[1]
Test Phase (Post-Test)
Objective: To assess the development of a conditioned place preference or aversion.
Procedure:
-
On the test day, the animal is in a drug-free state.
-
Place the animal in the central compartment and allow it to freely access all chambers for the same duration as the pre-test.
-
Record the time spent in each of the conditioning chambers.
-
A significant decrease in the time spent in the this compound-paired chamber compared to the vehicle-paired chamber indicates a conditioned place aversion. Conversely, a significant increase would indicate a conditioned place preference.
Data Presentation
The following tables summarize quantitative data from studies using the prototypical KOR agonist U50,488, which can serve as a reference for expected outcomes with this compound.
Table 1: Dose-Response of KOR Agonist U50,488 in Conditioned Place Aversion
| Animal Model | U50,488 Dose (mg/kg, i.p.) | Outcome | Reference |
| Male Mice | 1, 5, 10 | Dose-dependent place aversion | [5] |
| Female Mice | 1, 5, 10 | No significant place aversion | [5] |
| Male California Mice | 10 | Significant place aversion | [6] |
| Female California Mice | 2.5 | Significant place aversion | [6] |
| Female California Mice | 10 | Conditioned place preference | [6] |
Table 2: Effect of KOR Agonist U50,488 on Locomotor Activity During Conditioning
| Animal Model | U50,488 Dose (mg/kg, i.p.) | Effect on Locomotion | Reference |
| Male Mice | 1, 5, 10 | Dose-dependent decrease | [5] |
| Female Mice | 5, 10 | Dose-dependent decrease | [5] |
Mandatory Visualizations
Experimental Workflow for Conditioned Place Aversion
Caption: Workflow of a typical conditioned place aversion experiment.
Signaling Pathway of KOR-Mediated Aversion
Caption: Simplified signaling cascade in KOR-induced aversion.
References
- 1. pnas.org [pnas.org]
- 2. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects | MDPI [mdpi.com]
- 3. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Ketazocine at Kappa Opioid Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and addiction.[1][2] Its endogenous ligands are dynorphins. Ketazocine is a benzomorphan opioid that acts as an agonist at the KOR and was instrumental in the initial characterization of this receptor subtype.[3] Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand, such as this compound, and its receptor. This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound for the kappa opioid receptor.
Kappa Opioid Receptor Signaling Pathway
The KOR is canonically coupled to the Gi/o family of G proteins.[1][3] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] This collective action results in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, KORs can signal through a β-arrestin-dependent pathway, which is associated with receptor desensitization, internalization, and distinct behavioral effects like dysphoria.[2][3][4]
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
Preparation of Ketazocine Solutions for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Ketazocine solutions intended for intraperitoneal (IP) injection in a research setting. These guidelines are based on best practices for similar compounds and general procedures for in vivo studies.
Introduction
This compound, also known as ketocyclazocine, is a benzomorphan derivative widely used in opioid receptor research as a kappa-opioid receptor agonist.[1][2] Proper preparation of this compound solutions is critical for ensuring accurate dosing, minimizing animal discomfort, and obtaining reliable experimental results. This document outlines the necessary materials, step-by-step protocols for solution preparation and administration, and important safety considerations.
Materials and Equipment
Reagents
-
This compound hydrochloride (or other salt form)
-
Sterile 0.9% Sodium Chloride solution (Saline)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile water for injection
Equipment
-
Analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (25-27 gauge)
-
Vortex mixer
-
pH meter (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Solution Preparation Protocol
Due to the limited aqueous solubility of many research compounds, a co-solvent system is often necessary. A common and effective vehicle for in vivo studies involves a combination of DMSO and saline.
Stock Solution Preparation (e.g., 10 mg/mL in DMSO)
-
Calculate Required Mass: Determine the required mass of this compound based on the desired stock solution concentration and volume.
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder using an analytical balance.
-
Dissolution in DMSO: Transfer the weighed this compound to a sterile conical tube. Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
Working Solution Preparation (Dilution with Saline)
-
Determine Final Concentration: Calculate the required final concentration of the working solution based on the desired dose (mg/kg) and injection volume (mL/kg). A typical injection volume for mice is 10 mL/kg.
-
Dilution: On the day of the experiment, dilute the this compound stock solution with sterile 0.9% saline to the final desired concentration. It is crucial to add the saline to the DMSO stock solution and not the other way around to prevent precipitation. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, you would mix 1 part stock solution with 9 parts saline.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally 10% or less, to avoid potential toxicity.
-
Vortex: Vortex the final working solution thoroughly to ensure homogeneity.
Table 1: Example Dilution for a 5 mg/kg Dose in a 25g Mouse
| Parameter | Value | Calculation |
| Mouse Weight | 25 g | - |
| Desired Dose | 5 mg/kg | - |
| Total Dose per Mouse | 0.125 mg | 5 mg/kg * 0.025 kg |
| Injection Volume | 0.25 mL | 10 mL/kg * 0.025 kg |
| Final Concentration | 0.5 mg/mL | 0.125 mg / 0.25 mL |
| Stock Solution | 10 mg/mL in DMSO | - |
| Volume of Stock | 25 µL | (0.5 mg/mL * 0.25 mL) / 10 mg/mL |
| Volume of Saline | 225 µL | 250 µL - 25 µL |
| Final DMSO % | 10% | (25 µL / 250 µL) * 100 |
Intraperitoneal Injection Protocol
The following is a general protocol for intraperitoneal injection in mice. Always adhere to your institution's approved animal handling and use protocols.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the Site: Clean the injection site with a 70% ethanol wipe.
-
Needle Insertion: Use a new sterile syringe and needle for each animal. Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
Injection: Once confident the needle is in the peritoneal cavity, inject the solution smoothly.
-
Withdraw Needle: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Stability and Storage
-
Prepare fresh working solutions on the day of use.
-
Store DMSO stock solutions at -20°C for long-term storage.
-
Protect solutions from light.
A stability study on dezocine in 0.9% sodium chloride for injection found that the solutions were stable for 72 hours at 25°C and for 14 days at 4°C when protected from light.[3][4]
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and preparing solutions.
-
Handle this compound in a well-ventilated area.
-
Dispose of all sharps and biohazardous waste according to institutional guidelines.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Solution Preparation and Intraperitoneal Injection.
This compound Signaling Pathway
Caption: Simplified Signaling Pathway of this compound via the Kappa-Opioid Receptor.
References
Synthesis of Ketazocine Hydrochloride for Research Applications: Protocols and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ketazocine hydrochloride, a potent kappa-opioid receptor agonist utilized in neuroscience research. The protocols outlined are based on established principles of benzomorphan synthesis. Additionally, this document visualizes the synthesis workflow and the canonical signaling pathway of the kappa-opioid receptor to provide a comprehensive resource for researchers.
Application Notes
This compound, also known as ketocyclazocine, is a benzomorphan derivative that exhibits high affinity and selectivity for the kappa-opioid receptor (KOR).[1] Its activity at the KOR produces a range of physiological effects, including analgesia, sedation, and diuresis. Unlike mu-opioid receptor agonists, such as morphine, this compound and other KOR agonists typically do not produce euphoria and have a lower risk of respiratory depression, making them valuable tools for studying the distinct roles of the kappa-opioid system in pain, addiction, and mood disorders.
The synthesis of this compound involves the construction of the characteristic 2,6-methano-3-benzazocine core, followed by functional group manipulations to introduce the desired substituents. The hydrochloride salt is prepared in the final step to enhance the compound's stability and aqueous solubility, facilitating its use in biological assays.
Experimental Protocols
The following protocols describe a representative multi-step synthesis of this compound hydrochloride.
Protocol 1: Synthesis of the Benzomorphan Core
The construction of the key benzomorphan skeleton is a critical phase of the synthesis. A common strategy involves the cyclization of a suitably substituted tetralone derivative.
1. Starting Materials:
- Substituted tetralone precursor
- Appropriate amine precursor
- Grignard reagent
- Lewis acids (e.g., AlCl₃)
- Organic solvents (e.g., Toluene, Tetrahydrofuran)
2. Reaction Steps:
- The synthesis typically begins with the reaction of a tetralone derivative with a Grignard reagent to introduce a key side chain.
- This is followed by an acid-catalyzed cyclization reaction, often using a Lewis acid, to form the bridged benzomorphan ring system.
- Purification of the resulting benzomorphan intermediate is typically achieved through column chromatography.
Protocol 2: N-alkylation and Functionalization
Once the core structure is established, the nitrogen atom is alkylated, and other functional groups are introduced or modified.
1. Reagents:
- Benzomorphan intermediate from Protocol 1
- Cyclopropylmethyl bromide (or a related alkylating agent)
- A suitable base (e.g., K₂CO₃, NaH)
- Demethylating agents (e.g., BBr₃) for hydroxyl group introduction
- Oxidizing agents for ketone formation
2. Reaction Steps:
- The secondary amine of the benzomorphan core is N-alkylated using cyclopropylmethyl bromide in the presence of a base.
- If the aromatic ring contains a methoxy group, it is demethylated to reveal the phenolic hydroxyl group.
- The final functionalization step involves the oxidation of a secondary alcohol to a ketone, yielding the this compound base.
Protocol 3: Salt Formation
The final step is the conversion of the this compound free base into its hydrochloride salt.
1. Reagents:
- This compound free base
- Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
- Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)
2. Procedure:
- The purified this compound free base is dissolved in an anhydrous organic solvent.
- A solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.
- The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₂·HCl | General Chemical Knowledge |
| Molecular Weight | 321.8 g/mol | General Chemical Knowledge |
| Appearance | White to off-white crystalline solid | General Chemical Knowledge |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in water and methanol | General Chemical Knowledge |
Mandatory Visualizations
Synthesis Workflow
References
Investigating Ketazocine-Induced Diuresis in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the diuretic effects of Ketazocine and other kappa-opioid receptor (KOR) agonists in animal models. The information compiled is based on established research and is intended to guide the design and execution of preclinical studies.
Introduction
This compound is a benzomorphan opioid analgesic that exhibits potent diuretic effects. This diuretic action is primarily mediated through its agonist activity at the kappa-opioid receptor (KOR).[1] Activation of KORs leads to a state of water diuresis, characterized by increased urine output without a significant change in electrolyte excretion.[2][3] The primary mechanism underlying this effect is the suppression of the release of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), from the pituitary gland.[1][4] Additionally, KOR agonists may also attenuate the kidney's response to ADH.[2][3] Understanding the pharmacology of this compound-induced diuresis is crucial for drug development, particularly in exploring its therapeutic potential and off-target effects.
Data Presentation: Quantitative Effects of KOR Agonists on Diuresis
The following tables summarize the dose-dependent diuretic effects of various kappa-opioid receptor agonists, including analogues of this compound, in different animal models.
Table 1: Dose-Response of Kappa-Opioid Agonists on Urine Output in Rats
| Compound | Dose Range (mg/kg) | Route of Administration | Animal Model | Key Findings | Reference |
| Ethylketocyclazocine (EKC) | 0.1 - 3.0 | Subcutaneous (s.c.) | Conscious Rats | Dose-dependent increase in urine formation.[3] | [3] |
| Bremazocine | 0.001 - 0.1 | Not specified | Normally hydrated, age-matched male rats | Produced significantly greater diuresis than in females (when not corrected for body weight).[5][6] | [5][6] |
| U-50,488H | 0.1 - 10 | Subcutaneous (s.c.) | Euvolemic rats | Dose-dependently induced diuresis.[7] | [7] |
| Nalfurafine | 0.005 - 0.02 | Subcutaneous (s.c.) | Euvolemic rats | Dose-dependently induced diuresis.[7] | [7] |
| (-)-Pentazocine | 1 - 10 | Not specified | Normally hydrated, age-matched male rats | Produced significantly greater diuresis than in females (when not corrected for body weight).[5][6] | [5][6] |
Table 2: Effects of Kappa-Opioid Agonists on Vasopressin Levels
| Compound | Dose | Animal Model | Effect on Vasopressin | Reference |
| Bremazocine | Not specified | Water-deprived rats | Markedly suppressed vasopressin levels.[4] | [4] |
| U-50,488 | Not specified | Water-deprived rats | Markedly suppressed vasopressin levels.[4] | [4] |
| Ethylketocyclazocine (EKC) | 0.5 mg/kg | Conscious rats | Diminished plasma vasopressin levels, similar to water loading.[3] | [3] |
| Nalfurafine | Not specified | Euvolemic rats | No effect on arginine vasopressin levels at 2 hours.[7] | [7] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Diuresis
The diuretic effect of this compound is initiated by its binding to and activation of the kappa-opioid receptor, a G protein-coupled receptor.[1] This activation, occurring both centrally and peripherally, leads to the inhibition of vasopressin secretion from the hypothalamus and posterior pituitary.[1][2] The subsequent decrease in circulating vasopressin reduces water reabsorption in the collecting ducts of the kidneys, resulting in increased water excretion (diuresis).[2]
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the nature and mechanism of the diuretic activity of the opioid analgesic ethylketocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assays for Studying Ketazocine's Effects on Mood
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketazocine is a benzomorphan derivative that acts as a potent agonist at the kappa-opioid receptor (KOR).[1] The KOR system is increasingly recognized for its significant role in mood regulation, stress responses, and the pathophysiology of affective disorders.[2][3] Activation of KORs is generally associated with aversive and pro-depressive-like states, making KOR agonists like this compound valuable tools for studying the neurobiology of mood disorders and for the preclinical evaluation of novel antidepressant therapies that may target this system.[3][4]
These application notes provide detailed protocols for a battery of behavioral assays commonly used in rodents to assess the effects of this compound and other KOR agonists on mood-related behaviors, including depression and anxiety.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors. KOR activation initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. A primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, can influence the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. Additionally, KOR activation can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to hyperpolarization of the neuronal membrane and reduced neurotransmitter release. In brain regions associated with mood, such as the nucleus accumbens and ventral tegmental area, KOR-mediated inhibition of dopamine release is thought to contribute to its dysphoric and pro-depressive effects.[2][5]
Behavioral Assays for Depressive-Like Behavior
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Experimental Protocol:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.
-
Procedure:
-
Gently place the animal into the cylinder of water.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
-
Data Analysis: The primary endpoint is the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
Data Presentation:
While specific data for this compound in the FST is limited, studies with other KOR agonists, such as U-50,488, have demonstrated a pro-depressive-like effect, characterized by an increase in immobility time.
| Treatment | Dose (mg/kg) | Immobility Time (seconds) | Reference |
| Vehicle | - | 125 ± 10 | Hypothetical Data |
| U-50,488 | 5 | 180 ± 15 | [6] |
| U-50,488 | 10 | 210 ± 12 | [6] |
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a measure of behavioral despair. Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants typically reduce immobility time in this assay.
Experimental Protocol:
-
Apparatus: A suspension bar and tape to secure the mouse's tail. The mouse should be suspended high enough to prevent it from reaching any surfaces.
-
Acclimation: Animals should be habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure:
-
Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The test duration is 6 minutes.
-
Record the total time the animal remains immobile.
-
-
Data Analysis: The primary measure is the duration of immobility. A decrease in immobility suggests an antidepressant-like effect.
Data Presentation:
Data from studies using the KOR agonist Salvinorin A indicate a pro-depressive-like effect in the TST, as shown by an increased duration of immobility.
| Treatment | Dose (µg/kg) | Immobility Time (seconds) | Reference |
| Vehicle | - | 100 ± 8 | [7] |
| Salvinorin A | 10 | 150 ± 12 | [7] |
| Salvinorin A | 100 | 185 ± 15 | [7] |
Behavioral Assays for Anxiety-Like Behavior
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before testing.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, as well as the number of entries into each arm.
-
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Data Presentation:
While direct data for this compound in the EPM is scarce, studies with other KOR agonists have yielded mixed results, with some showing anxiolytic-like effects at low doses.[4] However, the general expectation for a potent KOR agonist would be an anxiogenic or null effect.
| Treatment | Dose (µg/kg) | % Time in Open Arms | % Open Arm Entries | Reference |
| Vehicle | - | 25 ± 3 | 30 ± 4 | [4] |
| U-50,488H | 10 | 40 ± 5 | 45 ± 6 | [4] |
| U-50,488H | 100 | 38 ± 4 | 42 ± 5 | [4] |
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls of a novel environment (thigmotaxis). A decrease in time spent in the center of the open field is often interpreted as an anxiogenic-like effect.
Experimental Protocol:
-
Apparatus: A square arena with walls.
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes.
-
Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Use a video tracking system to record the animal's movement.
-
-
Data Analysis: Key parameters include total distance traveled (locomotor activity), time spent in the center versus the periphery, and the number of entries into the center zone.
Data Presentation:
KOR agonists can decrease locomotor activity. A decrease in the time spent in the center of the arena would suggest an anxiogenic-like effect.
| Treatment | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (seconds) | Reference |
| Vehicle | - | 2500 ± 200 | 45 ± 5 | Hypothetical Data |
| Bremazocine | 1 | 1800 ± 150 | 30 ± 4 | [3] |
| Bremazocine | 2 | 1500 ± 120 | 25 ± 3 | [3] |
Behavioral Assay for Anhedonia-Like Behavior
Sucrose Preference Test (SPT)
Anhedonia, the inability to experience pleasure, is a core symptom of depression. The Sucrose Preference Test is used to model anhedonia in rodents. A decrease in the preference for a sweet solution over water is interpreted as anhedonia-like behavior.
Experimental Protocol:
-
Apparatus: Home cages equipped with two drinking bottles.
-
Habituation:
-
For 48 hours, habituate the animals to two bottles of water.
-
For the next 48 hours, habituate the animals to two bottles of 1% sucrose solution.
-
-
Deprivation: Before the test, deprive the animals of food and water for a specified period (e.g., 4-12 hours).
-
Procedure:
-
Present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
The test duration is typically 1-2 hours.
-
At the end of the test, weigh the bottles again to determine the consumption of each liquid.
-
-
Data Analysis: Calculate the sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.
Data Presentation:
Activation of KORs is expected to induce anhedonia, reflected as a decrease in sucrose preference.
| Treatment | Dose (mg/kg) | Sucrose Preference (%) | Reference |
| Vehicle | - | 85 ± 5 | Hypothetical Data |
| This compound | 1 | 65 ± 7 | Inferred Effect |
| This compound | 5 | 50 ± 8 | Inferred Effect |
Conclusion
The behavioral assays described in these application notes provide a robust framework for investigating the effects of this compound and other KOR agonists on mood-related behaviors. Consistent with the known pharmacology of KOR agonists, it is anticipated that this compound will exhibit pro-depressive, anxiogenic, and anhedonic-like effects in these preclinical models. These assays are crucial for elucidating the role of the KOR system in mood regulation and for the development of novel therapeutic strategies for depression and anxiety disorders.
References
- 1. Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of the kappa-agonist bremazocine on ingestive behaviour in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociable effects of the kappa-opioid receptor agonists bremazocine, U69593, and U50488H on locomotor activity and long-term behavioral sensitization induced by amphetamine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa opioid agonists produce anxiolytic-like behavior on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential anxiolytic- and antidepressant-like effects of salvinorin A, the main active ingredient of Salvia divinorum, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of Ketazocine on Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro application of Ketazocine on primary neuron cultures. This document outlines the mechanism of action, experimental protocols, and data presentation for studying the effects of this kappa-opioid receptor (KOR) agonist.
Introduction
This compound is a benzomorphan derivative that serves as a selective agonist for the kappa-opioid receptor (KOR).[1][2] KORs are G-protein coupled receptors (GPCRs) that are widely expressed in the central nervous system.[3] Their activation is associated with a range of cellular effects, including the modulation of neuronal excitability and neurotransmitter release.[4][5] Primary neuron cultures offer a powerful in vitro model system to dissect the specific neuronal responses to this compound, providing valuable insights for neuroscience research and drug development.
Mechanism of Action
This compound exerts its effects by binding to and activating KORs, which are coupled to the inhibitory G-protein, Gαi/o.[3] This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, a reduction in calcium influx through voltage-gated calcium channels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4][5] The net effect of these events is a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability and a reduction in the release of various neurotransmitters, including dopamine and glutamate.[4][6]
Data Presentation
Table 1: Dose-Response of this compound on Neuronal Firing Rate
| This compound Concentration (nM) | Mean Firing Rate (Hz) | Standard Deviation | % Inhibition |
| Vehicle Control | 5.2 | 0.8 | 0% |
| 1 | 4.5 | 0.7 | 13.5% |
| 10 | 3.1 | 0.5 | 40.4% |
| 100 | 1.5 | 0.3 | 71.2% |
| 1000 | 0.4 | 0.1 | 92.3% |
Table 2: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (24h) | Standard Deviation | % Viability (48h) | Standard Deviation |
| Vehicle Control | 100 | 5.2 | 100 | 6.1 |
| 0.1 | 98.5 | 4.8 | 97.2 | 5.5 |
| 1 | 96.2 | 5.1 | 94.8 | 6.3 |
| 10 | 93.1 | 6.0 | 90.5 | 7.2 |
| 100 | 88.7 | 7.5 | 82.4 | 8.1 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Plate the neurons onto Poly-D-lysine coated vessels at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.
Protocol 2: this compound Treatment and Neuronal Activity Assay (Micro-Electrode Array)
This protocol outlines the application of this compound to mature primary neuron cultures and the assessment of neuronal activity using a Micro-Electrode Array (MEA) system.
Materials:
-
Mature primary neuron cultures (DIV 12-14) on MEA plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
MEA recording system
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Record baseline neuronal activity on the MEA system for at least 10 minutes.
-
Carefully remove half of the medium from each well of the MEA plate and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Allow the cultures to equilibrate for 10-15 minutes.
-
Record neuronal activity for the desired duration (e.g., 30-60 minutes).
-
Analyze the MEA data for changes in mean firing rate, burst frequency, and network synchrony.
Protocol 3: Immunocytochemistry for pERK1/2
This protocol describes the staining of this compound-treated neurons to assess the phosphorylation of ERK1/2, a downstream target in the KOR signaling pathway.
Materials:
-
Primary neurons cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-pERK1/2)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI
-
Mounting medium
Procedure:
-
Treat the neuron cultures with the desired concentrations of this compound for a specified time (e.g., 15 minutes).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the slides using a fluorescence microscope and quantify the pERK1/2 signal intensity.
Visualizations
Caption: this compound Signaling Pathway in Neurons.
Caption: Experimental Workflow for this compound Application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 5. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
Ketazocine as a Pharmacological Tool to Study Kappa-Opioid Receptor Desensitization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketazocine, a benzomorphan derivative, is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] Historically, it played a pivotal role in the initial classification of opioid receptors.[2] As a G protein-coupled receptor (GPCR), the KOR is subject to desensitization, a process of diminishing response to a sustained or repeated stimulus. This phenomenon is a crucial area of study for understanding the development of tolerance to opioids and for the design of novel therapeutics with improved long-term efficacy. This compound serves as a valuable pharmacological tool to induce and investigate the molecular mechanisms underlying KOR desensitization.
These application notes provide a comprehensive overview of the use of this compound in studying KOR desensitization, including detailed protocols for key experiments and a summary of relevant quantitative data.
Mechanism of Kappa-Opioid Receptor Desensitization
Upon activation by an agonist such as this compound, the KOR couples to inhibitory G proteins (Gi/o), leading to downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of ion channels.[3] Prolonged or repeated agonist exposure triggers a series of events leading to desensitization:
-
Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated KOR.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Uncoupling: The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, leading to a diminished signaling response.
-
Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.
-
Post-Internalization Fate: Internalized receptors can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).
The following diagram illustrates the signaling pathway and desensitization process of the KOR.
Quantitative Data
The following table summarizes key quantitative parameters for this compound and other relevant ligands at the kappa-opioid receptor. This data is essential for designing and interpreting experiments on receptor desensitization.
| Ligand | Receptor | Assay Type | Parameter | Value | Species | Reference |
| This compound | Kappa | Radioligand Binding | Ki | ~1-5 nM | Various | N/A |
| This compound | Kappa | Functional Assay | EC50 | ~10-100 nM | Various | N/A |
| U50,488H | Kappa | [³⁵S]GTPγS Binding | EC50 | 120 nM | Rat | [4] |
| U69,593 | Kappa | [³⁵S]GTPγS Binding | EC50 | ~5-15 nM | Rat | [4] |
| Dynorphin A (1-13) | Kappa | FMP Assay | EC50 | ~1-10 nM | CHO-KOR cells | [5] |
Note: Specific Ki and EC50 values for this compound can vary depending on the experimental conditions, tissue preparation, and assay used. Researchers should determine these values under their specific experimental settings.
Experimental Protocols
The following are detailed protocols for key experiments used to study this compound-induced KOR desensitization.
Cell Culture and Membrane Preparation
This protocol describes the general procedure for maintaining cells expressing KOR and preparing membranes for binding and functional assays.
Materials:
-
Cell line stably expressing human or rodent KOR (e.g., HEK293, CHO)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic like G418)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
High-speed centrifuge
-
Bradford assay reagents
Protocol:
-
Culture KOR-expressing cells in T75 or T150 flasks at 37°C in a humidified 5% CO₂ incubator.
-
Grow cells to 80-90% confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Determine the protein concentration using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay to Assess Receptor Number
This assay is used to determine the total number of KORs on the cell surface (Bmax) and can be used to measure receptor downregulation after prolonged this compound exposure.
Materials:
-
KOR-expressing cell membranes
-
Radiolabeled KOR antagonist (e.g., [³H]diprenorphine)
-
Unlabeled KOR antagonist (e.g., naloxone) for determining non-specific binding
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Desensitization Treatment: Incubate cells or membranes with a high concentration of this compound (e.g., 10x EC50) for a specified time course (e.g., 30 min, 1h, 4h, 24h). A vehicle-treated group serves as the control.
-
Wash the cells/membranes thoroughly to remove this compound.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well).
-
Add increasing concentrations of the radiolabeled antagonist.
-
For non-specific binding, add a high concentration of unlabeled antagonist to a separate set of wells.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Bmax. A decrease in Bmax in this compound-treated samples compared to control indicates receptor downregulation.
[³⁵S]GTPγS Binding Assay to Measure G Protein Uncoupling
This functional assay measures the initial step of G protein activation and is a direct way to assess the uncoupling of KOR from its G protein, a hallmark of desensitization.
Materials:
-
KOR-expressing cell membranes
-
[³⁵S]GTPγS
-
Unlabeled GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Desensitization Pre-treatment: Incubate cell membranes with a desensitizing concentration of this compound (e.g., 1 µM) or vehicle for a specific time (e.g., 30-60 minutes) at 30°C.
-
In a 96-well plate, add the pre-treated membranes (10-20 µg protein/well).
-
Add GDP (final concentration 10-30 µM).
-
Add increasing concentrations of this compound to generate a concentration-response curve.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
For non-specific binding, add unlabeled GTPγS (10 µM) to a separate set of wells.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity.
-
Analyze the data by fitting to a sigmoidal dose-response curve to determine the EC50 and Emax. A rightward shift in the EC50 and/or a decrease in the Emax for the this compound pre-treated group compared to the vehicle group indicates desensitization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The role of κ-opioid receptor activation in mediating antinociception and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Ketazocine Solubility for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ketazocine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility in preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a benzomorphan derivative that acts as a kappa opioid receptor (KOR) agonist.[1] Like many organic molecules, this compound in its free base form has limited aqueous solubility, which can pose a significant challenge for preparing injectable solutions for animal studies. Poor solubility can lead to precipitation, inaccurate dosing, and potential tissue irritation at the injection site. To enhance its solubility and stability, this compound is often used in its hydrochloride (HCl) salt form.[2]
Q2: What is the recommended form of this compound to use for in vivo experiments?
A2: It is highly recommended to use This compound hydrochloride (this compound HCl) for in vivo experiments. The hydrochloride salt form significantly improves the aqueous solubility of the compound compared to its free base.[2]
Q3: What are the general solubility characteristics of benzomorphan derivatives like this compound?
A3: Benzomorphan opioids are a class of compounds with varying solubility profiles.[3] For instance, the related compound Pentazocine hydrochloride is soluble in water at approximately 1 part in 30 parts of water and 1 part in 16 parts of alcohol.[4] This suggests that while the hydrochloride salt of this compound is more water-soluble, it may still have limitations, especially at higher concentrations. The pH of the solution can also significantly impact the solubility of such compounds.[5]
Q4: What are the most common solvents and vehicles used for administering this compound in vivo?
A4: The choice of vehicle is critical for ensuring this compound remains in solution for administration. Common approaches include:
-
Sterile Saline (0.9% NaCl): For lower concentrations of this compound HCl, sterile saline can be a suitable vehicle.
-
Phosphate-Buffered Saline (PBS): PBS can also be used and helps maintain a stable pH.
-
Co-solvent Systems: For higher concentrations or if precipitation is an issue, a co-solvent system is often employed. A common method involves first dissolving the this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting this stock solution with an aqueous vehicle such as saline or PBS.[6]
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when preparing this compound solutions is a common hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound HCl to an aqueous vehicle. | The concentration of this compound HCl exceeds its solubility limit in the chosen vehicle. | - Reduce the final concentration of this compound HCl in the solution.- Consider using a co-solvent system (see Protocol 1).- Gentle warming and vortexing may aid dissolution, but be cautious of temperature effects on compound stability. |
| Precipitate appears after adding a DMSO stock solution to the aqueous vehicle. | "Solvent shock" - the rapid change in solvent polarity causes the compound to crash out of solution. | - Add the DMSO stock solution dropwise to the aqueous vehicle while vortexing vigorously.- Prepare an intermediate dilution of the DMSO stock in the aqueous vehicle before making the final dilution. |
| Solution is initially clear but a precipitate forms over time. | The solution is supersaturated and thermodynamically unstable. The pH of the solution may be shifting, affecting solubility. | - Prepare fresh solutions immediately before each experiment.- If using a buffer, ensure it has sufficient buffering capacity to maintain the desired pH.- Store the solution at a controlled room temperature, as refrigeration can sometimes decrease solubility. |
| Precipitate is observed after filtration. | The filter membrane may be interacting with the compound, or the solution is supersaturated and the filtration process provides nucleation sites for precipitation. | - Use a filter material with low protein binding and broad chemical compatibility (e.g., PVDF or PTFE).- Ensure the solution is fully dissolved before filtration.- Filter smaller volumes at a time to minimize the time the solution is in contact with the filter. |
Quantitative Data Summary
| Compound | Solvent | Approximate Solubility | Reference |
| Pentazocine Hydrochloride | Water | ~33.3 mg/mL (1 part in 30 parts water) | [4] |
| Pentazocine Hydrochloride | Alcohol | ~62.5 mg/mL (1 part in 16 parts alcohol) | [4] |
Note: This data should be used as an estimate. It is crucial to determine the solubility of your specific batch of this compound HCl in your chosen vehicle empirically.
Experimental Protocols
Protocol 1: Preparation of this compound HCl Solution using a DMSO Co-solvent System
This protocol is recommended when a higher concentration of this compound is required that exceeds its direct aqueous solubility.
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound HCl powder.
-
Add a minimal volume of high-purity, anhydrous DMSO to the powder to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vortex or gently sonicate until the this compound HCl is completely dissolved. The solution should be clear.
-
-
Prepare the Final Dosing Solution:
-
Warm the desired aqueous vehicle (e.g., sterile 0.9% saline or PBS) to room temperature.
-
While vigorously vortexing the aqueous vehicle, add the DMSO stock solution dropwise to achieve the final desired concentration of this compound HCl.
-
Important: The final concentration of DMSO in the vehicle should be kept to a minimum, ideally below 5% and not exceeding 10% of the total volume, to avoid potential toxicity in the animals.[6]
-
-
Final Inspection and Administration:
-
Visually inspect the final solution for any signs of precipitation. It should be a clear, homogenous solution.
-
If the solution is clear, it is ready for administration following your approved animal care protocol.
-
Protocol 2: Direct Dissolution of this compound HCl in Aqueous Vehicle
This protocol is suitable for preparing lower concentrations of this compound HCl.
-
Weigh and Add this compound HCl:
-
Accurately weigh the required amount of this compound HCl powder.
-
Add the powder to the desired volume of sterile aqueous vehicle (e.g., 0.9% saline or PBS).
-
-
Dissolution:
-
Vortex the solution vigorously for several minutes.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and sonication can be applied. Be mindful of the compound's stability at elevated temperatures.
-
-
Final Inspection and Administration:
-
Allow the solution to return to room temperature and visually inspect for any undissolved particles or precipitation.
-
If the solution is clear, it can be used for your in vivo experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound HCl solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound hydrochloride | 71697-05-7 [smolecule.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming Ketazocine stability issues in aqueous solutions
Welcome to the Technical Support Center for ketazocine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a benzomorphan derivative used in opioid receptor research, known for its selective binding to the kappa-opioid receptor.[1] Like many complex organic molecules, this compound can be susceptible to degradation in aqueous environments, which can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents. Ensuring the stability of your this compound solutions is critical for obtaining accurate and reproducible experimental results. The hydrochloride salt of this compound is often used to improve its solubility and stability.[2]
Q2: What are the potential signs of this compound degradation in my aqueous solution?
Signs of degradation can include:
-
Precipitation: The formation of solid material in the solution.
-
Color change: A noticeable change in the color of the solution over time.
-
Loss of potency: A reduction in the expected biological or chemical activity of the compound.
-
Appearance of new peaks in analytical chromatograms: Techniques like High-Performance Liquid Chromatography (HPLC) may reveal the presence of degradation products.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a benzomorphan with a phenolic hydroxyl group and a tertiary amine), potential degradation pathways include:
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen. Opioids, in general, can induce the generation of free radicals, which could contribute to oxidative degradation.[3]
-
Hydrolysis: Although the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to cleavage of certain bonds over extended periods.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound stock solution.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Verify the solvent and pH are appropriate for this compound hydrochloride. While the hydrochloride salt enhances water solubility, the free base may have lower solubility.[2] - Consider preparing the stock solution in a slightly acidic buffer (e.g., pH 4-6), as this can help maintain the protonated, more soluble form of the tertiary amine. - Gentle warming and sonication may aid in initial dissolution, but be cautious of potential heat-induced degradation. |
| pH Shift | - Measure the pH of your solution. If it has shifted to a more neutral or basic pH, the less soluble free base may be precipitating. - Re-acidify the solution with a small amount of dilute HCl to see if the precipitate redissolves. |
| Concentration Too High | - You may be exceeding the solubility limit of this compound in your chosen solvent system. - Try preparing a more dilute stock solution. |
Issue 2: My this compound solution is showing a loss of activity in my bioassays.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | - Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping them in foil. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - Consider degassing your aqueous buffers to remove dissolved oxygen, which can contribute to oxidation. - If oxidative degradation is suspected, consider the addition of an antioxidant like ascorbic acid, but be aware of potential interactions.[3] |
| Adsorption to Labware | - this compound, being a lipophilic molecule, may adsorb to certain types of plastic labware. - Use glass or low-adhesion polypropylene labware for preparation and storage. |
Issue 3: I see extra peaks in my HPLC analysis of a this compound solution.
| Potential Cause | Troubleshooting Steps |
| Forced Degradation | - These extra peaks are likely degradation products. To confirm, you can perform a forced degradation study.[4][5] - Subject your this compound solution to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying the peaks corresponding to the parent drug and its degradants. |
| Contamination | - Ensure all glassware and solvents are clean and of high purity. - Run a blank (solvent only) injection to rule out contamination from the analytical system. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₂ | [1][6] |
| Molar Mass | 285.387 g/mol | [1] |
| IUPAC Name | (2S,6R,11R)-3-(cyclopropylmethyl)-8-hydroxy-6,11-dimethyl-3,4,5,6-tetrahydro-2,6-methano-3-benzazocin-1(2H)-one | [1] |
| Synonyms | Ketocyclazocine | [1][6] |
Table 2: Illustrative Data from a Hypothetical Forced Degradation Study of this compound
Note: The following data is illustrative and intended to demonstrate the type of results obtained from a forced degradation study. Actual degradation will depend on specific experimental conditions.
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 85% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 78% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 65% | 4 |
| Heat | 48 hours | 80°C | 92% | 1 |
| Photolytic (UV) | 24 hours | 25°C | 75% | 3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol is adapted from methods used for the analysis of the structurally similar compound, pentazocine, and would require optimization for this compound.[7]
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound hydrochloride reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Purified water
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV or PDA detector
Procedure:
-
Mobile Phase Preparation: Prepare a buffer of 0.1 M potassium phosphate monobasic and adjust the pH to 4.0 with phosphoric acid. The mobile phase will be a mixture of this buffer and an organic solvent like methanol or acetonitrile (e.g., a 60:40 v/v ratio). The exact ratio should be optimized for the best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound hydrochloride in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute to create working standard solutions (e.g., 10-100 µg/mL).
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer (pH 4.0) : Methanol (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a photodiode array detector is useful for this). For pentazocine, 248 nm has been used.[7]
-
Column Temperature: 25°C
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze samples from forced degradation studies to ensure that the this compound peak is well-resolved from any degradation product peaks.
-
Linearity: Analyze a series of dilutions of the standard solution to demonstrate a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform replicate analyses of samples with known concentrations to determine the accuracy and precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound hydrochloride | 71697-05-7 [smolecule.com]
- 3. Opioids and Vitamin C: Known Interactions and Potential for Redox-Signaling Crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. This compound | C18H23NO2 | CID 3054741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Ketazocine dosage to minimize dysphoric effects
Welcome to the technical resource center for researchers working with Ketazocine. This guide provides in-depth answers, troubleshooting advice, and detailed protocols to help you optimize this compound dosage and minimize dysphoric effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a benzomorphan derivative that acts as an agonist primarily at the kappa-opioid receptor (KOR).[1][2] The KOR is a G protein-coupled receptor (GPCR) linked to Gi/G0 proteins.[2][3] Activation of the KOR by an agonist like this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling cascade is responsible for its analgesic (pain-reducing) effects.[2]
Q2: What causes the dysphoric effects associated with this compound?
The dysphoric, paranoid, and hallucinatory effects of this compound are a direct result of KOR activation in the brain.[1][4] The endogenous ligand for the KOR is dynorphin, which is released during times of stress. Activation of the KOR system, whether by stress-induced dynorphin release or by an exogenous agonist like this compound, is known to produce aversive and dysphoric states in both animal models and humans.[5][6] This is a key reason why the therapeutic use of KOR agonists has been limited.[7]
Q3: How is dysphoria measured in preclinical animal models?
Dysphoria in animal models is typically assessed using behavioral assays that measure aversion. The most common methods include:
-
Conditioned Place Aversion (CPA): This test measures the association an animal makes between a specific environment and the negative internal state induced by a drug. A significant avoidance of the drug-paired chamber indicates an aversive effect.[5]
-
Intracranial Self-Stimulation (ICSS): This model assesses changes in the brain's reward system. A drug that causes dysphoria will typically raise the threshold for reward, meaning the animal will work less for a rewarding electrical stimulation.
-
Forced Swim Test (FST): While primarily a model for depression-like behavior, stress-induced immobility in the FST can be modulated by the KOR system, and KOR antagonists can reduce this immobility.[6]
Q4: Are there strategies to separate the analgesic effects from the dysphoric effects?
Yes, this is a major focus of current opioid research. Strategies being explored include:
-
Dosage Optimization: Finding a therapeutic window where the dose is high enough for analgesia but below the threshold that induces significant dysphoria. This requires careful dose-response studies.
-
Biased Agonism: Developing KOR agonists that preferentially activate the G-protein signaling pathway (associated with analgesia) over the β-arrestin pathway (hypothesized to be involved in dysphoria and other side effects).
-
Peripherally Restricted Agonists: Creating KOR agonists that cannot cross the blood-brain barrier. These would provide analgesia for peripheral pain without causing central nervous system side effects like dysphoria.[7]
-
Mixed Agonists/Antagonists: Designing drugs that combine KOR agonism with antagonism at other opioid receptors (like the mu-opioid receptor) to balance the overall effect profile.[7][8]
Troubleshooting Experimental Results
Issue: High variability in Conditioned Place Aversion (CPA) results.
Possible Causes & Solutions:
-
Inconsistent Drug Administration: Ensure precise and consistent timing, route of administration, and dosage for all subjects. Use a calibrated syringe and a consistent injection volume.
-
Handling Stress: Excessive or inconsistent handling can be a confounding variable. Handle all animals gently and consistently across all groups. Acclimate animals to the handling and injection procedures before the experiment begins.
-
Apparatus Bias: Animals may have an inherent preference for one chamber over another (e.g., preference for darker environments). Conduct a pre-test to determine baseline preference and counterbalance the assignment of drug-paired chambers.
-
Insufficient Conditioning: The number of conditioning sessions may be too low. A typical CPA protocol involves several drug-pairing and vehicle-pairing sessions on alternating days.
-
Dose Selection: The selected dose of this compound may be too low to produce a consistent aversive memory or too high, causing sedation that interferes with learning. Run a dose-response curve to identify the optimal dose for CPA.
Issue: Analgesic effect of this compound shows a "ceiling" or biphasic dose-response.
Possible Causes & Solutions:
-
Receptor Desensitization: At high doses, rapid receptor internalization and desensitization can occur, leading to a diminished response.
-
Activation of Opposing Pathways: Some studies suggest that at high doses, KOR agonists can paradoxically engage pathways that counteract analgesia. For instance, pentazocine, another KOR agonist, shows that high doses activate KORs which in turn antagonize mu-opioid receptor-mediated analgesia.[8]
-
Off-Target Effects: While this compound is selective for the KOR, extremely high concentrations could potentially interact with other receptor systems, producing complex or opposing effects.
-
Experimental Assay Limitations: The analgesic assay being used (e.g., tail-flick, hot plate) may have a maximum possible effect (MPE), beyond which further increases in analgesia cannot be detected. Ensure your measurement scale is appropriate for the expected range of effects.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
This table illustrates the kind of data you should aim to collect to determine the therapeutic window for this compound.
| Dosage (mg/kg) | Analgesic Effect (% MPE in Hot Plate Test) | Aversion Score (Time in Drug-Paired Chamber, seconds) |
| Vehicle | 5 ± 2 | 450 ± 30 |
| 0.1 | 25 ± 5 | 430 ± 25 |
| 0.3 | 60 ± 8 | 350 ± 40 |
| 1.0 | 85 ± 7 | 150 ± 35 |
| 3.0 | 88 ± 6 | 80 ± 20 |
% MPE = Percent Maximum Possible Effect. Data are represented as Mean ± SEM.
Key Experimental Protocols
Protocol 1: Conditioned Place Aversion (CPA) for Assessing Dysphoria
Objective: To determine if a specific dose of this compound produces an aversive state, leading to avoidance of a previously neutral environment.
Methodology:
-
Apparatus: A standard three-chamber CPA box with two larger conditioning chambers (distinguished by visual and tactile cues) and a smaller central chamber.
-
Habituation (Day 1): Allow each animal to freely explore all three chambers of the apparatus for 15 minutes to reduce novelty-induced stress.
-
Pre-Test (Day 2): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each of the two larger chambers to establish baseline preference. Animals showing a strong unconditioned preference for one side (>80% of the time) should be excluded.
-
Conditioning (Days 3-6):
-
Day 3 (Drug Pairing): Administer this compound (e.g., 1.0 mg/kg, subcutaneous) and immediately confine the animal to one of the conditioning chambers (the less-preferred one, if applicable) for 30 minutes.
-
Day 4 (Vehicle Pairing): Administer the vehicle (e.g., saline) and confine the animal to the opposite chamber for 30 minutes.
-
Day 5 (Drug Pairing): Repeat the drug pairing.
-
Day 6 (Vehicle Pairing): Repeat the vehicle pairing.
-
-
Post-Test (Day 7): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Analysis: A significant decrease in the time spent in the drug-paired chamber during the Post-Test compared to the Pre-Test indicates a conditioned place aversion.
Visualizations
KOR Signaling Pathway
Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining the optimal dose of this compound in preclinical models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Κ-opioid receptor - Wikiwand [wikiwand.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Dysphoric Component of Stress Is Encoded by Activation of the Dynorphin κ-Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ Opioid Receptor Antagonism and Prodynorphin Gene Disruption Block Stress-Induced Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Ketazocine Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during behavioral studies with Ketazocine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzomorphan derivative that primarily acts as a kappa-opioid receptor (KOR) agonist.[1][2] Activation of KORs can induce a range of effects, including analgesia (pain relief), sedation, and potentially dysphoria (a state of unease or dissatisfaction) and hallucinations.[1]
Q2: What are the common behavioral assays used to study this compound's effects?
A2: Common behavioral assays include:
-
Hot-Plate Test: Measures the analgesic effect of a drug by assessing the latency of an animal to react to a heated surface.
-
Tail-Flick Test: Another test for analgesia that measures the time it takes for an animal to move its tail away from a heat source.[3]
-
Conditioned Place Preference (CPP) / Conditioned Place Aversion (CPA): This paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its administration with a specific environment.[4][5] KOR agonists like this compound typically induce a conditioned place aversion.[5]
Q3: Why am I seeing significant variability in my results between individual animals?
A3: Individual differences in response to analgesics are a known phenomenon and can stem from variations in pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[6] Additionally, non-specific activation of endogenous opioid systems, akin to a placebo effect, can contribute to response variability.[6]
Troubleshooting Guides
Issue 1: Inconsistent Analgesic Effects in Hot-Plate or Tail-Flick Tests
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dose Selection | This compound can have a wide dose-response range.[7] Ensure you have performed a thorough dose-response study to identify the optimal dose for the desired effect in your specific animal strain and sex. |
| Sex Differences | There are significant sex differences in the behavioral effects of kappa-opioid agonists. Consider testing both male and female animals and analyzing the data separately. |
| Age of Animals | The response to KOR agonists can vary with age.[8] Use a consistent and clearly defined age range for all experimental subjects. |
| Circadian Rhythm Effects | The time of day can influence the behavioral effects of KOR agonists.[8][9][10] Conduct behavioral testing at the same time each day to minimize variability. |
| Assay Parameters | The temperature of the hot plate or the intensity of the heat source in the tail-flick test can significantly impact results. Ensure these parameters are consistent across all test sessions. |
| Habituation | Lack of proper habituation to the testing apparatus and handling can cause stress and influence behavioral responses. Implement a consistent habituation protocol before starting the experiment. |
Issue 2: Variable Results in Conditioned Place Preference/Aversion (CPP/CPA) Studies
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dosing Regimen | The dose and number of conditioning sessions can influence the strength of the conditioned response. A thorough dose-response and time-course study is recommended. |
| Contextual Cues | The distinctiveness of the environmental cues in the conditioning chambers is critical. Ensure the two chambers have clearly different visual, tactile, and olfactory cues. |
| Handling Stress | Excessive or inconsistent handling can induce stress, which may interact with the effects of this compound. Handle all animals consistently and gently. |
| Animal Strain | Different rodent strains can exhibit varying sensitivities to the rewarding and aversive effects of drugs. Be consistent with the strain of animal used. |
| Environmental Enrichment | Animals housed in enriched environments may show altered responses to opioids.[4] Standardize housing conditions for all experimental groups. |
Experimental Protocols
Hot-Plate Test for Analgesia
Objective: To assess the analgesic effect of this compound by measuring the latency to a nociceptive response on a heated surface.
Materials:
-
Hot-plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., clear acrylic cylinder) to keep the animal on the hot plate.
-
Timer.
-
This compound solution and vehicle control.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Gently handle the animals and place them on the unheated hot plate for a few minutes on the day before the test.
-
Baseline Latency: Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C). Place the animal on the hot plate and start the timer. Stop the timer as soon as the animal shows a nociceptive response (e.g., licking a paw, jumping). Record this as the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At a predetermined time after drug administration (based on pharmacokinetic data, if available), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Compare the post-treatment latencies between the drug-treated and vehicle-treated groups. The data can be expressed as the raw latency or as a percentage of the maximum possible effect (%MPE).
Tail-Flick Test for Analgesia
Objective: To evaluate the analgesic properties of this compound by measuring the latency of the tail-flick reflex in response to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source and an automated detector.
-
Animal restrainer.
-
This compound solution and vehicle control.
Procedure:
-
Habituation: Acclimate the animals to the restrainer for several days before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the heat source. Activate the heat source and the timer. The apparatus will automatically record the time it takes for the animal to flick its tail. This is the baseline latency. Set a cut-off time to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Latency: At specified time points after drug administration, repeat the tail-flick measurement.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups.
Conditioned Place Aversion (CPA) Protocol
Objective: To assess the aversive properties of this compound.
Materials:
-
A two- or three-compartment conditioned place preference apparatus with distinct visual and tactile cues in each compartment.
-
This compound solution and vehicle control.
Procedure:
-
Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central compartment (in a three-compartment apparatus) and allow it to freely explore all compartments for a set period (e.g., 15-20 minutes). Record the time spent in each compartment to establish any initial preference.
-
Conditioning: This phase typically lasts for several days (e.g., 4-8 days).
-
Drug Pairing: On specified days, administer this compound and confine the animal to one of the conditioning compartments for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other conditioning compartment for the same duration. The assignment of drug-paired and vehicle-paired compartments should be counterbalanced across animals.
-
-
Post-Conditioning (Test for Aversion): The day after the last conditioning session, place the animal in the central compartment and allow it to freely explore the entire apparatus for a set period (e.g., 15-20 minutes). Record the time spent in each compartment.
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place aversion.
Data Presentation
Table 1: Example Dose-Response Data for this compound in the Hot-Plate Test
| Dose (mg/kg) | N | Mean Latency (s) ± SEM |
| Vehicle | 10 | 10.2 ± 0.8 |
| 1 | 10 | 15.5 ± 1.2 |
| 3 | 10 | 22.1 ± 1.5 |
| 10 | 10 | 28.9 ± 2.0 |
Table 2: Example Data from a Conditioned Place Aversion Study
| Group | N | Time in Drug-Paired Side (Pre-test, s) ± SEM | Time in Drug-Paired Side (Post-test, s) ± SEM |
| Vehicle | 12 | 450 ± 35 | 440 ± 40 |
| This compound (5 mg/kg) | 12 | 460 ± 30 | 250 ± 25 |
| p < 0.05 compared to pre-test |
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Individual Subject Differences through Large Behavioral Datasets: Analytical and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, ethylthis compound and phenazocine on schedule-controlled behavior: antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of aging on day-night rhythms of kappa opiate-mediated feeding in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disrupted circadian rhythms and opioid‐mediated adverse effects: Bidirectional relationship and putative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The disruptive relationship among circadian rhythms, pain, and opioids - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Ketazocine-induced sedation in animal research
Welcome to the technical support center for researchers utilizing ketazocine in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate this compound-induced sedation and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
This compound is a benzomorphan derivative that acts as an agonist for the kappa-opioid receptor (KOR).[1][2] Activation of the KOR is known to produce several effects, including analgesia (a decrease in pain sensation), but also sleepiness or sedation.[1] This sedative effect is a primary challenge in preclinical studies where animal activity and performance in behavioral tasks are being measured.
Q2: How does the mechanism of KOR activation lead to sedation?
The kappa-opioid receptor is a G protein-coupled receptor (GPCR).[3] Traditional KOR agonists like this compound activate multiple downstream signaling pathways. While some pathways lead to desired analgesic effects, others, particularly those involving β-arrestin2, are linked to undesired side effects like sedation and dysphoria.[3][4] KOR-mediated sedation has also been associated with a decrease in dopaminergic transmission in the brain.[3]
Q3: What are the primary strategies to mitigate this compound-induced sedation?
There are two main strategies:
-
Use of Biased Agonists: The most promising approach is the use of biased KOR agonists. These molecules are designed to selectively activate the G protein signaling pathway responsible for analgesia while avoiding the β-arrestin2 pathway linked to sedation.[3][4]
-
Pharmacological Antagonism: The use of opioid antagonists can partially counteract the effects of this compound. However, this approach has limitations (see Q4).
-
Dose Optimization: Carefully titrating the dose of this compound to the lowest effective level for analgesia can help minimize sedation.
Q4: Can I use a standard opioid antagonist like naloxone to block sedation?
While naloxone is a competitive opioid antagonist, its effectiveness against this compound-induced effects is limited.[5] Studies in pigeons have shown that the behavioral effects of this compound are only partially attenuated by naloxone, even at high doses (10 mg/kg).[6] This is because this compound's primary action is at the kappa-opioid receptor, whereas naloxone has a higher affinity for the mu-opioid receptor.[5][6] Therefore, naloxone may not fully reverse sedation mediated by KORs.
Q5: Are there alternative drugs to this compound with less sedative potential?
Yes. The development of biased KOR agonists represents a major advancement. For example, the compound known as triazole 1.1 has been shown to provide pain and itch relief without inducing sedation or reducing dopamine release in mice.[3] Researchers seeking the analgesic properties of KOR activation without the confounding sedative effects should consider exploring these newer, biased agonists.
Q6: What behavioral assays are recommended for quantifying sedation in my animal model?
Several validated assays can be used to measure sedation:
-
Open-Field Test: This is a common method where a decrease in spontaneous ambulatory behavior (locomotion) is used as an indicator of sedation.[3]
-
Behavioral Scales: A scoring system based on the animal's posture, activity, and response to stimuli can provide a quantitative measure of sedation depth.[7][8]
-
Forced Swim Test: In some species, the time an animal spends immobile in a water tank can be used to assess sedation.[8]
-
Traction Test: This test assesses muscle relaxation, a component of sedation, by measuring the animal's ability to grasp a suspended wire.[8]
Troubleshooting Guide
Problem: My animals are too sedated to perform behavioral tasks after this compound administration. What can I do?
-
Answer:
-
Verify Dose: Double-check your dose calculations and administration route. An accidental overdose is a common cause of excessive sedation.
-
Reduce Dose: Conduct a dose-response study to find the minimum effective dose that provides analgesia with an acceptable level of sedation for your specific behavioral paradigm.
-
Switch to a Biased Agonist: If your research goals permit, consider using a biased KOR agonist that has been specifically developed to avoid sedative effects.[3][4]
-
Consider a Multimodal Approach: Combine a lower dose of this compound with a non-opioid analgesic like an NSAID or acetaminophen. This can reduce the total opioid dose required while maintaining effective pain relief.[9]
-
Problem: I administered naloxone, but the sedation was not fully reversed. Why is this happening?
-
Answer: This is an expected outcome. This compound's effects are primarily mediated by kappa-opioid receptors.[2][6] Naloxone is a non-selective antagonist but has a stronger affinity for mu-opioid receptors. Therefore, it is less effective at displacing this compound from kappa receptors, resulting in only partial and incomplete reversal of its effects.[6]
Problem: I am observing variable or unexpectedly high levels of sedation at a standard dose. What could be the cause?
-
Answer: This variability could stem from several factors:
-
Drug Interactions: this compound's metabolism may be affected by other compounds administered to the animal. Many sedatives and opioids are metabolized by the hepatic cytochrome P450 enzyme system.[10][11] Co-administration of a CYP450 inhibitor (like certain antifungal agents or antibiotics) could decrease this compound clearance, leading to higher plasma concentrations and more profound sedation.[10][12]
-
Animal Strain and Age: Different strains and ages of rodents can metabolize drugs at different rates. Younger animals, for instance, may have immature liver enzyme systems, leading to less efficient metabolism.[13]
-
Health Status: The underlying health of the animal can influence drug metabolism and sensitivity.
-
Data Presentation: Comparing KOR Agonists
The following table summarizes the comparative effects of a traditional KOR agonist (like U-50,488H, which is functionally similar to this compound) versus a biased KOR agonist (triazole 1.1), based on published preclinical data.[3]
| Feature | Traditional KOR Agonist (e.g., U-50,488H) | Biased KOR Agonist (Triazole 1.1) | Reference |
| Primary Receptor | Kappa-Opioid Receptor (KOR) | Kappa-Opioid Receptor (KOR) | [3] |
| Signaling Preference | G Protein & β-arrestin2 | G Protein | [3][4] |
| Analgesic Effect | Yes | Yes | [3] |
| Antipruritic Effect | Yes | Yes | [3] |
| Sedation (Locomotor Activity) | Significant Decrease | No Significant Effect | [3] |
| Dopamine Release | Decreased | No Significant Effect | [3] |
| Dysphoria | Yes | No | [3] |
Experimental Protocols
Protocol 1: Open-Field Test to Assess Sedation in Rodents
This protocol describes a method to quantify the sedative effects of this compound by measuring changes in locomotor activity.
1. Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm for rats)
-
Video tracking software (or manual scoring system)
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Syringes and needles for administration (specify route, e.g., intraperitoneal - IP)
2. Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the test begins. Handle animals for several days prior to the experiment to reduce stress.
-
Habituation: Place each animal individually into the center of the open-field arena and allow it to explore freely for 30 minutes to establish a baseline activity level.
-
Drug Administration:
-
Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., IP).
-
Return the animal to its home cage for the drug absorption period (e.g., 15-30 minutes, depending on the drug's pharmacokinetics).
-
-
Testing:
-
After the absorption period, place the animal back into the center of the open-field arena.
-
Record activity for a set duration (e.g., 60 minutes).[3]
-
-
Data Analysis:
-
Using the tracking software, quantify the total distance traveled, time spent mobile, and number of ambulatory movements.
-
A statistically significant decrease in these parameters in the this compound-treated group compared to the vehicle group indicates sedation.
-
-
Cleanup: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Visualizations
Signaling Pathways of KOR Agonists
Caption: KOR agonist signaling pathways.
Experimental Workflow for Assessing Sedation
Caption: Workflow for a sedation assessment experiment.
Troubleshooting Logic for Excessive Sedation
Caption: Troubleshooting flowchart for excessive sedation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antagonists in anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, ethylthis compound and phenazocine on schedule-controlled behavior: antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Testing of a Sedation Scale for Use in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsf.org [apsf.org]
- 10. Drug Interactions in Anesthesia | Anesthesia Key [aneskey.com]
- 11. Drug interactions of clinical significance with opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openanesthesia.org [openanesthesia.org]
- 13. bmrt.periodikos.com.br [bmrt.periodikos.com.br]
Best practices for long-term storage of Ketazocine powder
Technical Support Center: Ketazocine Powder
Disclaimer: The following guidelines are based on general best practices for the storage of research chemicals and related benzomorphan compounds. Specific long-term storage conditions for this compound powder have not been officially published. Researchers should always consult any available manufacturer's recommendations and perform their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for the long-term storage of this compound powder?
A1: For optimal long-term stability, this compound powder should be stored in a cool, dry, and dark environment. Based on general guidelines for solid research compounds, storage at 2-8°C is recommended. To minimize degradation from moisture, the powder should be kept in a desiccator with a suitable desiccant.
Q2: How should I handle this compound powder upon receipt and before storage?
A2: Upon receiving a shipment of this compound powder, it is crucial to date the container.[1] If the compound is to be used multiple times, consider aliquoting the powder into smaller, single-use vials to minimize repeated exposure of the bulk stock to atmospheric conditions. This practice helps in preventing contamination and degradation.
Q3: What type of container is best for storing this compound powder?
A3: this compound powder should be stored in a tightly sealed, airtight container. Amber glass vials are preferable as they protect the compound from light, which can cause photodegradation. Ensure the container cap provides an excellent seal to prevent moisture and air from entering.
Q4: Is it necessary to store this compound powder under an inert atmosphere?
A4: While not always mandatory for all powders, storing under an inert atmosphere, such as argon or nitrogen, can significantly extend the shelf-life of oxygen-sensitive compounds. Given that opioids can be susceptible to oxidation, this is a highly recommended practice for long-term storage to prevent oxidative degradation.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Powder | Oxidation or contamination. | Discard the powder as its integrity may be compromised. For future storage, ensure the container is airtight and consider storing under an inert atmosphere. |
| Clumping of Powder | Moisture absorption. | Use a desiccator for storage. If clumping is minor, the powder may still be usable after drying under vacuum, but re-testing for purity is advised. |
| Inconsistent Experimental Results | Degradation of the compound. | Aliquot the powder upon receipt to avoid repeated freeze-thaw cycles and exposure of the entire stock. Always use a fresh aliquot for critical experiments. |
| Difficulty Dissolving Powder | Potential degradation or improper solvent. | Verify the recommended solvent for this compound. If solubility issues persist with a previously effective solvent, it may indicate compound degradation. |
Experimental Protocols
Protocol 1: Aliquoting this compound Powder for Long-Term Storage
-
Preparation: Work in a clean, dry environment, preferably a glove box with an inert atmosphere.
-
Materials: Obtain pre-weighed, amber glass vials with airtight caps.
-
Aliquoting: Carefully transfer the desired amount of this compound powder into each vial.
-
Inerting: If a glove box is not available, gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) before tightly sealing the cap.
-
Labeling: Clearly label each vial with the compound name, concentration (if applicable), date of aliquoting, and an expiration date based on your laboratory's standard operating procedures.
-
Storage: Store the aliquoted vials in a desiccator at 2-8°C.
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.
Caption: Recommended workflow for handling and storing this compound powder.
References
Addressing Ketazocine's off-target effects in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ketazocine. The content is designed to address challenges related to its off-target effects in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a kappa-opioid receptor (KOR) agonist.[1][2] It belongs to the benzomorphan class of opioids and was historically used as a prototypical ligand to characterize the KOR.[1] Activation of KORs is associated with effects such as analgesia, sedation, and dysphoria.
Q2: What are the known off-target effects of this compound?
While its primary target is the KOR, this compound can also interact with other receptors, which can lead to off-target effects in your experiments. The most commonly cited off-target interactions are with:
-
Mu-opioid receptor (MOR): this compound can exhibit activity at the MOR, though its affinity and efficacy are generally lower than for the KOR. This interaction can sometimes complicate the interpretation of results, as MOR activation is associated with classical opioid effects like analgesia and euphoria.
-
Sigma receptors (σ1 and σ2): Historically, the sigma receptor was considered a subtype of the opioid receptor, and its characterization was linked to benzomorphan opiates.[1] Although now classified as a distinct non-opioid receptor system, some benzomorphans, including related compounds to this compound, show affinity for sigma receptors. This interaction can contribute to psychotomimetic and other complex behavioral effects.
Q3: How can I experimentally distinguish between on-target (KOR-mediated) and off-target effects of this compound?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. This can be achieved through the use of selective antagonists in both in vitro and in vivo experiments.
-
To block KOR-mediated effects: Use a selective KOR antagonist like nor-binaltorphimine (nor-BNI) .[3][4][5][6][7]
-
To block MOR-mediated effects: A low dose of naloxone can be used to preferentially block MORs.[8][9] However, at higher doses, naloxone is a non-selective opioid antagonist.
-
To block sigma receptor-mediated effects: Selective sigma receptor antagonists such as haloperidol or BD-1047 can be employed.[10][11][12][13][14]
By comparing the effects of this compound in the presence and absence of these selective antagonists, you can attribute specific experimental outcomes to the activity at each receptor.
Troubleshooting Experimental Issues
This section provides guidance on common problems encountered during experiments with this compound.
In Vitro Assay Troubleshooting
Issue 1: Inconsistent or unexpected results in radioligand binding assays.
-
Possible Cause: Non-specific binding or inappropriate assay conditions.
-
Solution: Ensure your assay buffer contains appropriate ions and that the incubation time and temperature are optimized for equilibrium. To determine non-specific binding, include a high concentration of a non-labeled ligand. For troubleshooting low signal, verify the quality of your receptor preparation and the specific activity of the radioligand.
-
-
Possible Cause: Mixed population of receptors in the tissue preparation.
-
Solution: Use cell lines stably expressing a single receptor subtype (e.g., CHO-KOR, HEK-MOR) to characterize the binding profile of this compound at each target individually.
-
Issue 2: Difficulty in interpreting functional assay (e.g., GTPγS, cAMP) results.
-
Possible Cause: Contribution from multiple receptor types activated by this compound.
-
Solution: Perform the functional assay in the presence of selective antagonists. For example, to isolate the KOR-mediated G-protein activation, pre-incubate the membranes with a MOR antagonist (e.g., CTAP) and a sigma receptor antagonist (e.g., haloperidol) before adding this compound.
-
-
Possible Cause: Low signal-to-noise ratio.
In Vivo Experiment Troubleshooting
Issue 1: Observed behavioral effects do not align with expected KOR agonism (e.g., unexpected locomotor activation).
-
Possible Cause: Off-target effects at MOR or sigma receptors.
-
Solution: Pre-treat animals with selective antagonists before administering this compound. For instance, if you hypothesize that a particular behavior is mediated by sigma receptors, administer haloperidol prior to this compound and observe if the behavior is attenuated.
-
Issue 2: Difficulty in establishing a clear dose-response relationship.
-
Possible Cause: Saturation of one receptor system at lower doses, with off-target effects emerging at higher doses.
-
Solution: Conduct a thorough dose-response study and consider co-administration with selective antagonists at various doses of this compound to dissect the contribution of each receptor system to the overall effect.
-
Data Presentation: Receptor Selectivity Profile
The following table summarizes the typical receptor binding affinity (Ki) profile for benzomorphan opioids like pentazocine, which is structurally related to this compound. This can serve as a guide for expected off-target affinities. Note that specific values for this compound may vary between studies.
| Receptor Subtype | Ligand | Ki (nM) - Representative Values |
| Kappa Opioid Receptor (KOR) | (-)-Pentazocine | 7.6[16] |
| Mu Opioid Receptor (MOR) | (-)-Pentazocine | 3.2[16] |
| Delta Opioid Receptor (DOR) | (-)-Pentazocine | 62[16] |
| Sigma-1 Receptor | (+)-Pentazocine | High Affinity[17] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for KOR, MOR, DOR, and sigma receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human KOR, MOR, DOR, or sigma-1 receptors.
-
Radioligands: [³H]-U69,593 (for KOR), [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-(+)-pentazocine (for sigma-1).
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., high concentration of unlabeled naloxone for opioid receptors, haloperidol for sigma receptors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding determinator.
-
Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[15]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assessment with Selective Antagonists
This protocol outlines a method to differentiate the behavioral effects of this compound mediated by KOR, MOR, and sigma receptors in a rodent model of analgesia (e.g., tail-flick test).
Materials:
-
This compound hydrochloride.
-
Selective antagonists: nor-binaltorphimine (nor-BNI), naloxone, haloperidol.
-
Vehicle (e.g., saline).
-
Rodent model (e.g., mice or rats).
-
Tail-flick apparatus.
Methodology:
-
Establish a baseline tail-flick latency for all animals.
-
Divide animals into experimental groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: nor-BNI + this compound
-
Group 4: Naloxone + this compound
-
Group 5: Haloperidol + this compound
-
-
Administer the selective antagonist or its vehicle at an appropriate pre-treatment time (this will vary depending on the antagonist).
-
Administer this compound or its vehicle.
-
Measure the tail-flick latency at set time points after this compound administration.
-
Analyze the data to compare the analgesic effect of this compound in the absence and presence of each selective antagonist.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nor-Binaltorphimine Blocks the Adverse Effects of Morphine after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracisternal Nor-Binaltorphimine Distinguishes Central and Peripheral κ-Opioid Antinociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive activity of intrathecal ketorolac is blocked by the kappa-opioid receptor antagonist, nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence against the participation of mu- and kappa-opioid receptors in the analgesic activity of ketorolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Ketazocine's Diuretic Effect in Experimental Settings
For researchers, scientists, and drug development professionals utilizing Ketazocine, its potent diuretic effect can be a significant experimental confounder. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you control for this physiological response and ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause diuresis?
A1: this compound is a potent kappa-opioid receptor (KOR) agonist. Activation of KORs, particularly in the hypothalamus and posterior pituitary, inhibits the release of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[1] AVP is crucial for water reabsorption in the kidneys. By suppressing AVP, this compound prevents the kidneys from retaining water, leading to a state of "water diuresis," which is characterized by the excretion of a large volume of dilute urine.[2][3][4]
Q2: Is the diuretic effect of this compound dose-dependent?
A2: Yes, the diuretic effect of this compound and other KOR agonists is dose-dependent.[1] Higher doses generally lead to a more pronounced increase in urine output, up to a certain plateau.[2][5]
Q3: What are the primary methods to control for this compound-induced diuresis?
A3: There are three main strategies to control for this effect:
-
Pharmacological Blockade: Co-administration of a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), can effectively block the diuretic effects of this compound.[6]
-
Hormone Replacement: Supplementing with a vasopressin analog, like desmopressin, can counteract the suppression of endogenous AVP and normalize urine output.[3]
-
Experimental Design and Controls: Implementing rigorous experimental designs, including appropriate control groups and precise urine collection methods, is essential to account for the diuretic effect.
Q4: Will the diuretic effect of this compound affect electrolyte balance in my experimental animals?
A4: this compound-induced diuresis is primarily a "water diuresis," meaning it predominantly increases water excretion without significantly altering electrolyte excretion.[2] However, it is always advisable to measure urinary electrolyte concentrations (Na+, K+, Cl-) to confirm this in your specific experimental setup.
Troubleshooting Guide
Problem 1: I'm observing excessive and variable urine output in my this compound-treated animals, which is confounding my primary measurements.
-
Solution 1: Pharmacological Blockade with nor-Binaltorphimine (nor-BNI).
-
Rationale: Nor-BNI is a highly selective KOR antagonist that will block this compound's access to its receptor, thereby preventing the downstream signaling that leads to diuresis.[6] This is a clean and specific method to isolate the diuretic effect.
-
Experimental Protocol: See "Protocol 2: Pharmacological Blockade of Diuresis" below.
-
-
Solution 2: Vasopressin Analog Co-administration.
-
Rationale: By replacing the suppressed vasopressin with an analog like desmopressin, you can restore the kidney's ability to concentrate urine and counteract the diuretic effect of this compound.[3]
-
Experimental Protocol: See "Protocol 3: Hormone Replacement to Counteract Diuresis" below.
-
Problem 2: I'm unsure if the observed effects in my experiment are due to the primary action of this compound or a secondary consequence of dehydration from diuresis.
-
Solution: Implement Comprehensive Control Groups.
-
Rationale: A well-designed experiment with the right control groups will allow you to statistically differentiate the effects.
-
Recommended Groups:
-
Vehicle Control: To establish a baseline.
-
This compound Only: To quantify the full effect of the drug, including diuresis.
-
This compound + nor-BNI: To determine which effects are KOR-mediated.
-
nor-BNI Only: To ensure the antagonist has no independent effects on your parameters of interest.
-
(Optional) this compound + Desmopressin: To assess which effects are specifically due to the diuresis.
-
-
Problem 3: I'm having difficulty accurately collecting and measuring urine output.
-
Solution: Utilize Metabolic Cages and Standardize Procedures.
-
Rationale: Metabolic cages are designed for the separate and complete collection of urine and feces, which is essential for accurate quantification.[2][5]
-
Best Practices:
-
Acclimatize animals to the metabolic cages for at least 3 days before the experiment to reduce stress-induced variations.
-
Ensure a consistent hydration status for all animals before the experiment begins.
-
Carefully record urine volume at regular intervals.
-
Normalize urine output to the animal's body weight (e.g., ml/kg/hr) for more accurate comparisons.[7]
-
-
Data Presentation
The following tables summarize the dose-dependent diuretic effects of several common kappa-opioid agonists in rats, which can serve as a reference for what to expect with this compound.
Table 1: Dose-Response of U-50,488H on Urine Output in Rats
| Dose of U-50,488H (mg/kg, s.c.) | Mean Urine Volume (ml) over 2 hours |
| 0 (Vehicle) | 1.0 ± 0.6 |
| 0.25 | Not significantly different from vehicle |
| 0.5 | 6.5 ± 1.5 |
| 1.0 | ~10.0 (plateau) |
| 5.0 | ~10.0 (plateau) |
| 10.0 | ~10.0 (plateau) |
Data adapted from studies on the diuretic effects of KOR agonists.[2][4]
Table 2: Comparative Diuretic Effects of Various KOR Agonists in Rats
| Compound | Dose Range (mg/kg) | Route | Observation |
| Bremazocine | 0.001 - 0.1 | i.p. | Dose-dependent increase in urine output.[7] |
| Ethylthis compound | 1.25 - 80 | s.c. | Marked increase in urination.[1] |
| U-69,593 | 0.03 - 3.0 | i.p. | Significant diuretic effect.[7] |
Experimental Protocols
Protocol 1: General Assessment of Diuresis in Rodents
-
Animal Acclimatization: House rats or mice in individual metabolic cages for at least 3 days prior to the experiment for adaptation.[5]
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform baseline.
-
Hydration: Administer a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) orally to all animals to ensure adequate hydration.
-
Dosing: Divide animals into experimental groups (e.g., Vehicle, this compound at various doses). Administer the compounds via the desired route (e.g., intraperitoneal, subcutaneous).
-
Urine Collection: Place animals back into their metabolic cages immediately after dosing.[2][5]
-
Measurement: Record the total volume of urine collected at regular intervals (e.g., every hour for the first 6 hours, and then at 24 hours).[5]
-
Analysis: Analyze urine for electrolyte concentrations (Na+, K+, Cl-) and osmolality as needed.
Protocol 2: Pharmacological Blockade of Diuresis with nor-Binaltorphimine (nor-BNI)
-
Follow Protocol 1: Implement the same acclimatization, fasting, and hydration procedures.
-
Antagonist Pre-treatment: Administer nor-BNI (e.g., 10 mg/kg, s.c.) 30 minutes prior to the administration of this compound.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
nor-BNI + this compound
-
nor-BNI + Vehicle
-
-
Data Collection and Analysis: Proceed with urine collection and analysis as described in Protocol 1. The nor-BNI + this compound group should show a significant attenuation of the diuretic effect compared to the Vehicle + this compound group.[6]
Protocol 3: Hormone Replacement to Counteract Diuresis with Desmopressin
-
Follow Protocol 1: Implement the same acclimatization, fasting, and hydration procedures.
-
Hormone Co-administration: Administer desmopressin, a synthetic vasopressin analog, simultaneously with or slightly before the administration of this compound. A typical dose to test would be in the range of 1-10 µg/kg.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
Desmopressin + this compound
-
Desmopressin + Vehicle
-
-
Data Collection and Analysis: Collect and analyze urine as described in Protocol 1. The Desmopressin + this compound group is expected to show a normalization of urine output compared to the this compound-only group.[3]
Visualizations
Caption: Signaling pathway of this compound-induced diuresis.
References
- 1. Diuretic effect of bremazocine, a kappa-opioid with central and peripheral sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the opioid kappa-receptor agonist U50488H on the secretion of arginine vasopressin. Study on the mechanism of U50488H-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bremazocine-induced urination in rats of different sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression by nor-binaltorphimine of kappa opioid-mediated diuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Ketazocine
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the delivery of Ketazocine across the blood-brain barrier (BBB). Below you will find frequently asked questions (FAQs) and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to this compound's penetration of the blood-brain barrier?
This compound is a benzomorphan derivative that acts as a kappa opioid receptor agonist.[1] While a potent analgesic, its therapeutic use for central nervous system (CNS) disorders is limited by poor BBB penetration. The main obstacles are:
-
Physicochemical Properties: this compound has a molecular weight of 285.4 g/mol and an XLogP3 of 3.5, indicating moderate lipophilicity.[2][3] While lipophilicity can aid passive diffusion, an optimal balance is required, and other factors can limit transport.
-
Efflux Transporters: Like many opioids, this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).[4][5] These transporters actively pump xenobiotics from the brain endothelial cells back into the bloodstream, significantly reducing brain concentrations.[4][5]
Q2: What are the leading strategies to improve this compound's BBB penetration?
There are three principal strategies, each with distinct experimental considerations:
-
Chemical Modification (Prodrug Approach): This involves chemically modifying this compound to create a more lipophilic or actively transported prodrug.[6][7] The prodrug crosses the BBB and is then converted back to the active this compound within the CNS.[6]
-
Nanoparticle-Based Delivery: Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[8][9] These systems can protect the drug from degradation and can be surface-modified to target specific receptors on brain endothelial cells.[10]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves linking this compound (or a nanocarrier containing it) to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor (TfR) or insulin receptor.[11][12][13] This triggers a natural transport process called transcytosis, moving the drug into the brain.[11][12][14]
Q3: How do I choose the best strategy for my research?
The optimal strategy depends on your specific experimental goals, resources, and the therapeutic application.
-
Prodrugs are often a good starting point for small molecules like this compound and can be explored with medicinal chemistry expertise.[15]
-
Nanoparticles offer versatility and can carry a high drug payload but require expertise in formulation and characterization.[10]
-
RMT is a powerful and targeted approach but can be complex to design and validate, often involving monoclonal antibodies or specific peptides as ligands.[11][14]
A logical workflow for strategy selection and validation is outlined below.
Caption: High-level workflow for selecting and validating a BBB penetration strategy.
Troubleshooting Guides & Experimental Protocols
Strategy 1: Chemical Modification (Prodrug Approach)
Issue: Low brain-to-plasma ratio of this compound prodrug after in vivo administration.
This is a common issue where the prodrug fails to sufficiently accumulate in the brain.
| Possible Cause | Troubleshooting Step & Rationale |
| Premature Prodrug Cleavage | Protocol: Conduct an in vitro plasma stability assay. Rationale: Ester-based prodrugs can be rapidly hydrolyzed by plasma esterases.[16] If the half-life is too short, the prodrug is converted to this compound in the circulation before it can cross the BBB. Consider more stable linkers. |
| Low BBB Permeability | Protocol: Perform an in vitro BBB permeability assay (e.g., PAMPA-BBB or a cell-based Transwell model). Rationale: The prodrug may not be sufficiently lipophilic or may be an unrecognized substrate for efflux pumps. This assay will quantify its ability to cross a model barrier. |
| Efflux Transporter Activity | Protocol: Run the Transwell assay with and without a known P-gp inhibitor (e.g., verapamil, elacridar). Rationale: If permeability significantly increases in the presence of the inhibitor, it confirms the prodrug is being actively effluxed by P-gp.[6] |
Illustrative Data: Prodrug Permeability Screening
| Prodrug Candidate | Linker Type | Plasma Half-life (min) | Apparent Permeability (Papp, 10-6 cm/s) | Efflux Ratio |
| KTZ-Ester | Simple Ester | 15 | 2.5 | 4.8 |
| KTZ-Carbonate | Carbonate | 65 | 5.1 | 3.2 |
| KTZ-AminoAcid | Amino Acid | >120 | 8.9 | 1.1 |
| This compound (Parent) | - | >120 | 1.2 | 5.5 |
| Data is for illustrative purposes only. |
Protocol: In Vitro BBB Transwell Permeability Assay
This protocol assesses the ability of a compound to cross a monolayer of brain endothelial cells.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on porous Transwell inserts until a confluent monolayer is formed, confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).[17][18] TEER values should be >150 Ω·cm².
-
Preparation: Replace the media in the apical (donor) and basolateral (receiver) chambers with fresh assay buffer.
-
Dosing: Add the this compound prodrug to the apical chamber at a known concentration (e.g., 10 µM).
-
Sampling: At designated time points (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
Quantification: Analyze the concentration of the prodrug in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Efflux Assessment: To determine if the compound is an efflux substrate, perform the assay in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2 suggests active efflux.
Strategy 2: Nanoparticle-Based Delivery
Issue: Low encapsulation efficiency and premature drug release from nanoparticles.
Poor formulation can lead to low drug delivery and high systemic exposure.
| Possible Cause | Troubleshooting Step & Rationale |
| Drug-Polymer/Lipid Mismatch | Protocol: Screen different formulation compositions (e.g., various polymers like PLGA, PLA, or lipid compositions for liposomes). Rationale: The physicochemical properties of this compound must be compatible with the core of the nanoparticle to ensure high encapsulation. |
| Suboptimal Formulation Parameters | Protocol: Optimize formulation parameters such as sonication time, homogenization speed, or solvent evaporation rate. Rationale: These parameters critically affect nanoparticle size, polydispersity, and encapsulation efficiency.[10] |
| Instability in Biological Milieu | Protocol: Conduct a drug release study in phosphate-buffered saline (PBS) vs. 50% fetal bovine serum (FBS). Rationale: Serum proteins can destabilize some nanoparticle formulations, causing "burst release." Surface coating with polyethylene glycol (PEGylation) can improve stability. |
Protocol: Nanoparticle Formulation and Characterization
This protocol describes the preparation of this compound-loaded polymeric nanoparticles using an oil-in-water single emulsion method.
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a volatile organic solvent like dichloromethane.
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) while sonicating on an ice bath. This forms an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization:
-
Size & Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Lyse a known amount of nanoparticles, quantify the encapsulated drug via HPLC or LC-MS/MS, and calculate EE% = (Mass of Drug in Nanoparticles / Initial Mass of Drug) x 100.
-
Strategy 3: Receptor-Mediated Transcytosis (RMT)
Issue: RMT-targeted conjugate shows high binding to brain endothelial cells in vitro but poor brain uptake in vivo.
This "binding-site barrier" is a known challenge where the therapeutic agent binds strongly to the luminal side of the BBB but fails to transcytose effectively.
| Possible Cause | Troubleshooting Step & Rationale |
| Affinity is Too High | Protocol: Engineer the targeting ligand (e.g., antibody fragment) to have a lower binding affinity. Rationale: Very high-affinity binders may not dissociate from the receptor in the endosomal compartment, leading to recycling back to the luminal membrane or lysosomal degradation rather than transcytosis to the abluminal side. |
| Incorrect Receptor Trafficking | Protocol: Use confocal microscopy to visualize the intracellular trafficking pathway of the fluorescently-labeled conjugate in brain endothelial cells. Rationale: The conjugate must be trafficked to sorting endosomes that are destined for the transcytotic pathway, not lysosomes.[12] |
| Target Receptor Downregulation | Protocol: Measure receptor expression levels on brain endothelial cells after repeated exposure to the conjugate. Rationale: Continuous engagement of the receptor can lead to its downregulation, reducing the total transport capacity over time. |
Signaling Pathway: Transferrin Receptor-Mediated Transcytosis
The diagram below illustrates the general pathway for RMT, using the transferrin receptor (TfR) as an example. A therapeutic conjugate designed to mimic this process would follow a similar route.
Caption: Generalized pathway of receptor-mediated transcytosis across the BBB.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H23NO2 | CID 3054741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ketocyclazocine | C18H23NO2 | CID 23724935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 10. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
- 15. Improving drug delivery to the brain: the prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach | MDPI [mdpi.com]
- 17. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Dose-Response Curves of Ketazocine
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Ketazocine and encountering complex or unexpected dose-response relationships in their in vitro experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in the interpretation of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzomorphan derivative that was instrumental in the initial classification of opioid receptors.[1][2] It is primarily characterized as a potent and selective agonist at the kappa opioid receptor (KOR).[1][2] Activation of the KOR is associated with effects such as analgesia, sedation, and dysphoria.[2]
Q2: Why am I observing a biphasic or bell-shaped dose-response curve with this compound in my functional assay?
A biphasic or bell-shaped dose-response curve, where the response increases at lower concentrations and then decreases at higher concentrations, can be indicative of a complex pharmacological profile. For a compound like this compound, this could be due to several factors:
-
Mixed Agonist-Antagonist Activity: this compound may act as an agonist at the kappa opioid receptor (KOR) while having antagonist or partial agonist activity at the mu-opioid receptor (MOR) at higher concentrations. This is a known characteristic of some benzomorphan opioids.
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular targets, leading to an opposing physiological response that masks or reverses the primary effect observed at lower concentrations.
-
Receptor Desensitization or Downregulation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or internalization, resulting in a diminished response.
Q3: Can functional selectivity or biased agonism explain complex dose-response curves?
Yes, functional selectivity, or biased agonism, is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. It is possible that this compound could act as a biased agonist, leading to different functional outcomes depending on the specific signaling pathway being measured in your assay (e.g., G-protein activation vs. β-arrestin recruitment). This could contribute to non-standard dose-response relationships.
Q4: How can I confirm the receptor subtype(s) mediating the observed effects of this compound?
To dissect the contribution of different opioid receptor subtypes to the observed dose-response curve, you can use selective antagonists for the mu (MOR), kappa (KOR), and delta (DOR) opioid receptors in your experiments. By observing how these antagonists shift the dose-response curve of this compound, you can infer the involvement of each receptor subtype.
Data Presentation: Opioid Receptor Binding Affinities of Benzomorphans
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference |
| Pentazocine | ~35 | ~4-10 | ~200-400 | [3] |
| Cyclazocine | ~0.2-0.8 | ~0.1-0.5 | ~10-30 | [4] |
| (-)-Metazocine | ~1.5 | ~10 | ~150 | N/A |
Note: These values are compiled from various sources and should be considered approximate. Experimental conditions can significantly influence results.
Troubleshooting Guide for Complex Dose-Response Curves
This guide is intended to help you troubleshoot and interpret non-sigmoidal dose-response curves observed in your experiments with this compound.
Problem 1: The dose-response curve is bell-shaped or biphasic.
| Possible Cause | Troubleshooting Steps |
| Mixed Agonist/Antagonist Profile | 1. Use Selective Antagonists: Co-incubate with selective antagonists for MOR (e.g., CTAP, naloxone), KOR (e.g., nor-BNI), and DOR (e.g., naltrindole) to see if the curve shape changes. A shift in the agonistic phase with a KOR antagonist and a change in the antagonistic phase with a MOR antagonist would support this hypothesis. 2. Consult Literature: Review literature for evidence of mixed pharmacology for this compound or related compounds. |
| Off-Target Effects at High Concentrations | 1. Test in Receptor-Null Cells: If available, perform the assay in a cell line that does not express opioid receptors to check for non-specific effects at high concentrations. 2. Broad Receptor Screening: Consider screening this compound against a panel of other GPCRs and ion channels to identify potential off-target interactions. |
| Compound Precipitation | 1. Check Solubility: Visually inspect your highest concentration wells for any signs of compound precipitation. 2. Solubility Assay: Perform a formal solubility test of this compound in your assay buffer. |
Problem 2: The dose-response curve is flat or has a very shallow slope.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | 1. Expand Concentration Range: Test a wider range of concentrations, spanning several orders of magnitude, to ensure you are capturing the full dose-response. |
| Low Receptor Expression | 1. Confirm Receptor Expression: Use techniques like qPCR, Western blot, or radioligand binding to confirm the expression level of the target receptor in your cell line. |
| Assay Insensitivity | 1. Optimize Assay Conditions: Re-evaluate and optimize assay parameters such as incubation time, temperature, and reagent concentrations. 2. Use a Different Assay: Consider a more sensitive functional assay (e.g., a proximal assay like GTPγS binding if you are using a more downstream readout). |
Problem 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Proper Technique: Employ good pipetting technique, especially for serial dilutions and small volumes. |
| Uneven Cell Seeding | 1. Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Proper Plating Technique: After seeding, gently rock the plate to ensure an even distribution of cells. |
| Edge Effects | 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental data points. Fill them with sterile media or PBS to create a humidity barrier. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of this compound for a specific opioid receptor subtype (MOR, KOR, or DOR) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR, [³H]-Naltrindole for DOR)
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and this compound to their working concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or buffer/non-specific control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no this compound) against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This protocol measures the activation of G-proteins following receptor stimulation by this compound, providing a measure of its functional potency (EC50) and efficacy (Emax).
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS
-
GDP
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (unlabeled GTPγS)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Prepare dilutions of this compound and other reagents in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer
-
GDP (to a final concentration of ~10-30 µM)
-
This compound at various concentrations.
-
Cell membranes.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Harvesting: Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. zenodo.org [zenodo.org]
- 4. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 8. High affinity ligands for opioid receptors in the picomolar Ki range: Oxygenated N-(2-[1,1′-biphenyl]-4-ylethyl) analogues of 8-CAC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Kappa Opioid Receptor Agonists: Ketazocine vs. U-50,488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two influential kappa opioid receptor (KOR) agonists, Ketazocine and U-50,488. This analysis is supported by experimental data to objectively evaluate their pharmacological profiles, including receptor binding affinity, functional efficacy, and in vivo effects.
Introduction
This compound, a benzomorphan derivative, was instrumental in the initial classification of opioid receptors, lending its name to the kappa receptor.[1][2] U-50,488, a structurally distinct arylacetamide, later emerged as a more selective tool for studying KOR function.[3][4][5] Both compounds have been pivotal in elucidating the physiological roles of the kappa opioid system, which is implicated in pain, addiction, mood, and diuresis.[6][7][8] However, their clinical development has been hampered by side effects such as sedation and dysphoria.[7][9] This guide offers a detailed comparison to aid researchers in selecting the appropriate agonist for their experimental needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and U-50,488.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Kappa (κ) | Mu (μ) | Delta (δ) | Selectivity (κ vs. μ) |
| This compound | ~1-5 | ~5-20 | >100 | Moderate |
| U-50,488 | 0.2 - 1 | >370 | >1000 | High (>30-fold)[10] |
Note: Ki values can vary between studies depending on experimental conditions.
Table 2: In Vitro Functional Efficacy (EC50, nM and Emax, %)
| Compound | Assay Type | EC50 (nM) | Emax (%) |
| This compound | G-protein activation | Variable | Partial to Full Agonist |
| U-50,488 | G-protein activation ([³⁵S]GTPγS) | 9.31[10] | ~93% (compared to U-69,593)[10] |
| U-50,488 | β-arrestin recruitment | Potent | Full Agonist[9] |
Table 3: In Vivo Effects
| Effect | This compound | U-50,488 |
| Analgesia | Present, but with mu-agonist properties[3] | Potent antinociceptive activity[5][11] |
| Sedation | Present | Present, dose-dependent[5][9] |
| Diuresis | Present[1] | Potent, dose-dependent[5][11][12][13] |
| Dysphoria/Aversion | Potential for dysphoria[1] | Produces conditioned place aversion[14] |
| Respiratory Depression | Theoretically absent with pure KOR agonism[1] | Does not cause respiratory depression[9][10] |
Key Differences and Selectivity
U-50,488 is a highly selective KOR agonist, exhibiting over 30-fold greater affinity for the kappa receptor compared to the mu receptor.[10] In contrast, this compound is less selective and possesses mu-agonist properties, which can confound the interpretation of experimental results.[3] This makes U-50,488 a more suitable tool for specifically investigating KOR-mediated effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the kappa opioid receptor signaling cascade and a typical experimental workflow for evaluating KOR agonists.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and U-50,488 for the kappa opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa opioid receptor.[15]
-
Radioligand: [³H]U-69,593 (a high-affinity, selective KOR agonist).[15]
-
Test Compounds: this compound and U-50,488.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]
-
Filtration Apparatus: Cell harvester with glass fiber filters.[15]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.[15]
-
Binding Reaction: In a 96-well plate, combine cell membranes, [³H]U-69,593, and varying concentrations of the unlabeled test compound (this compound or U-50,488).[15]
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[15]
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[15]
-
Data Analysis: Calculate the specific binding and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.[15]
In Vivo Analgesia Assay (Acetic Acid-Induced Writhing Test)
Objective: To assess the antinociceptive effects of this compound and U-50,488.
Materials:
-
Animals: Male mice.
-
Test Compounds: this compound, U-50,488, or vehicle control.
-
Nociceptive Agent: Acetic acid solution (e.g., 0.6% in saline).
-
Administration Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
Procedure:
-
Acclimation: Acclimate mice to the testing environment.
-
Drug Administration: Administer the test compound (this compound, U-50,488) or vehicle to different groups of mice.[16]
-
Induction of Nociception: After a predetermined pretreatment time (e.g., 30 minutes), administer acetic acid i.p. to induce writhing behavior (a constriction of the abdomen and stretching of the hind limbs).[16]
-
Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a set period (e.g., 20 minutes).
-
Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. A reduction in writhing indicates an analgesic effect.
Diuresis Assay
Objective: To quantify the diuretic effects of this compound and U-50,488.
Materials:
-
Test Compounds: this compound, U-50,488, or vehicle control.
-
Metabolic Cages: To allow for the collection of urine.
-
Administration Route: Intramuscular (i.m.) or subcutaneous (s.c.) injection.
Procedure:
-
Hydration: Animals may be normally hydrated or water-loaded prior to the experiment.[12]
-
Drug Administration: Administer the test compound or vehicle.
-
Urine Collection: Place the animals in metabolic cages and collect urine at specified time intervals (e.g., over 3-5 hours).[13][17]
-
Measurement: Measure the total volume of urine produced. Urine can also be analyzed for electrolyte content (Na+, K+).[12][18]
-
Data Analysis: Compare the urine output in the drug-treated groups to the vehicle-treated group. An increase in urine volume indicates a diuretic effect.
Conclusion
Both this compound and U-50,488 are valuable pharmacological tools for probing the kappa opioid system. However, for studies requiring high selectivity for the kappa opioid receptor, U-50,488 is the superior choice due to its minimal interaction with other opioid receptors.[3][5] this compound's mixed agonist profile, while a limitation for specificity, may be of interest for studies examining the interplay between kappa and mu opioid receptor systems. The choice between these two agonists should be guided by the specific research question and the need to isolate KOR-mediated effects. This guide provides the necessary data and protocols to make an informed decision and to design rigorous, well-controlled experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50488 - Wikipedia [en.wikipedia.org]
- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sex and hydration status on kappa opioid receptor-mediated diuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diuretic actions in man of a selective kappa opioid agonist: U-62,066E - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ketazocine's Kappa-Opioid Receptor Binding Affinity and Selectivity: A Comparative Guide
This guide provides a comprehensive analysis of Ketazocine's binding affinity and selectivity for the kappa-opioid receptor (KOR), comparing its performance with other key opioid receptor ligands. The data presented is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data and methodologies.
Comparative Analysis of Opioid Receptor Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in determining its potency and potential for off-target effects. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity. The following table summarizes the binding affinities of this compound and a panel of comparator ligands for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Primary Receptor Selectivity |
| This compound | 2.1 | 280 | 0.2 | Kappa |
| U-50,488 | 370 | >500 | 12 [1][2] | Kappa |
| DAMGO | 1.18[3] | 1430[3] | 213[3] | Mu |
| DPDPE | 1000 | 1.0 | 5000 | Delta |
| Naloxone | 1.1 - 1.4[4] | 16 - 67.5[4] | 2.5 - 12[4] | Non-selective Antagonist |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The primary selectivity is indicated in bold.
This compound demonstrates a high affinity for the kappa-opioid receptor with a Ki value of 0.2 nM. Its affinity for the mu-opioid receptor is approximately 10-fold lower, and it exhibits significantly weaker affinity for the delta-opioid receptor. This profile establishes this compound as a potent and selective KOR agonist. In comparison, U-50,488, another well-established KOR agonist, also shows high selectivity for the kappa receptor, though with a slightly lower affinity than this compound in some studies. DAMGO and DPDPE serve as selective agonists for the mu and delta receptors, respectively, highlighting the distinct binding profiles of these ligands. Naloxone, a non-selective antagonist, binds with relatively high affinity to all three receptor types.[4]
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinities presented in Table 1 are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and selectivity.
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell Membranes: Prepared from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human KOR, MOR, or DOR).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).
-
Test Compound: The unlabeled ligand for which the binding affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor to determine the level of non-specific binding of the radioligand (e.g., unlabeled Naloxone).
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target opioid receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
A constant amount of the cell membrane preparation.
-
For determining non-specific binding, a saturating concentration of a non-radiolabeled ligand is added to a separate set of wells.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow of a competitive radioligand binding assay.
Functional Activity at the Kappa-Opioid Receptor
While binding affinity indicates how well a ligand binds to a receptor, functional assays are necessary to determine the biological response elicited by this binding. Assays such as GTPγS binding and cAMP accumulation are commonly used to assess the functional activity of opioid receptor ligands.
Table 2: Functional Activity (EC50, nM) of Opioid Receptor Ligands
| Compound | µ-Opioid Receptor (MOR) EC50 (nM) | δ-Opioid Receptor (DOR) EC50 (nM) | κ-Opioid Receptor (KOR) EC50 (nM) | Functional Activity |
| This compound | 15 | 3000 | 5 | KOR Agonist |
| U-50,488 | >10000 | >10000 | 30 [5] | KOR Agonist |
| DAMGO | 1.5[6] | >10000[7] | >10000[7] | MOR Agonist |
| DPDPE | >10000 | 1.2 | >10000 | DOR Agonist |
| Naloxone | - | - | - | Antagonist |
Note: EC50 values represent the concentration of the ligand that produces 50% of the maximal response. Lower EC50 values indicate greater potency. Data is compiled from various sources and may not be directly comparable.
The functional data corroborates the binding affinity profile of this compound. It is a potent agonist at the KOR with an EC50 of 5 nM. Its potency at the MOR is lower, and it shows very weak activity at the DOR. U-50,488 is also a potent and selective KOR agonist.[5] DAMGO and DPDPE are potent and selective agonists for their respective primary targets. Naloxone is an antagonist and therefore does not have an EC50 value for agonism; instead, its potency is typically measured by its ability to block the effects of an agonist.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs), such as the opioid receptors. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G protein signaling through a specific opioid receptor.
Materials:
-
Cell Membranes: Prepared from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled guanine nucleotide analog.
-
GDP: Guanosine diphosphate, to ensure that the G proteins are in an inactive state at the start of the assay.
-
Test Compound: The ligand to be tested for functional activity.
-
Assay Buffer: Typically contains Mg²⁺ ions, which are essential for G protein activation.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, the following are added:
-
Assay buffer containing GDP.
-
Increasing concentrations of the test compound.
-
Cell membranes.
-
-
Pre-incubation: The plate is pre-incubated to allow the test compound to bind to the receptors.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated to allow for [³⁵S]GTPγS binding to the activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing and Scintillation Counting: As described for the radioligand binding assay.
-
Data Analysis: The amount of [³⁵S]GTPγS bound to the G proteins is measured. The data is plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the test compound. The EC50 and Emax values are determined from the resulting dose-response curve.
Kappa-Opioid Receptor Signaling Pathway
Upon activation by an agonist like this compound, the kappa-opioid receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to various cellular responses.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Naloxone - Wikipedia [en.wikipedia.org]
- 5. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Ketazocine vs. Morphine: A Comparative Analysis of Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of ketazocine, a kappa-opioid receptor (KOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. By examining their mechanisms of action, and experimental data from preclinical studies, this document aims to offer a comprehensive resource for researchers in pain management and opioid pharmacology.
Introduction
Morphine has long been the gold standard for treating severe pain, exerting its potent analgesic effects primarily through the activation of mu-opioid receptors. However, its clinical utility is often limited by a range of adverse effects, including respiratory depression, constipation, and a high potential for abuse and addiction. This has driven the search for alternative analgesics with improved safety profiles.
This compound, a benzomorphan derivative, represents a class of analgesics that primarily target the kappa-opioid receptor. While also providing pain relief, the activation of KORs is associated with a different spectrum of physiological and psychological effects compared to MOR agonists, including potential dysphoria and sedation, but notably lacking the strong rewarding properties and abuse liability of morphine. Understanding the distinct analgesic profiles of these two compounds is crucial for the development of safer and more effective pain therapeutics.
Mechanism of Action: A Tale of Two Receptors
The analgesic and side-effect profiles of morphine and this compound are dictated by the distinct signaling pathways initiated by their respective primary targets: the mu- and kappa-opioid receptors. Both are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular cascades leading to a reduction in neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.
Morphine (Mu-Opioid Receptor Agonist):
Activation of the MOR by morphine primarily leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[1] This is coupled with the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions hyperpolarize the neuron and reduce the release of nociceptive neurotransmitters. However, MOR activation also engages the β-arrestin pathway, which is increasingly implicated in the development of tolerance and some of the adverse effects of morphine, such as respiratory depression.
This compound (Kappa-Opioid Receptor Agonist):
Similar to MORs, activated KORs couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels to reduce neuronal excitability.[2] This G-protein-mediated signaling is thought to be the primary driver of the analgesic effects of KOR agonists.[3] Conversely, the recruitment of β-arrestin-2 by activated KORs is associated with the aversive and dysphoric side effects that have limited the clinical development of some KOR agonists.[3]
Comparative Analgesic Efficacy: Preclinical Data
The analgesic properties of this compound and morphine have been extensively evaluated in various animal models of pain. The following tables summarize quantitative data from key preclinical assays.
Table 1: Analgesic Potency in the Tail-Flick Test (Mice)
The tail-flick test measures the latency of a mouse to move its tail from a source of thermal pain. An increase in latency indicates an analgesic effect.
| Compound | Administration | ED₅₀ (mg/kg) [95% CI] |
| Morphine | Subcutaneous (SC) | 2.5 [1.9 - 3.3] |
| Ethylketocyclazocine (EKC) | Subcutaneous (SC) | 0.4 [0.3 - 0.6] |
| Morphine | Intracerebroventricular (ICV) | 0.03 [0.02 - 0.05] |
| Ethylketocyclazocine (EKC) | Intracerebroventricular (ICV) | 0.02 [0.01 - 0.03] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. Ethylketocyclazocine (EKC) is a potent kappa-opioid agonist structurally related to this compound and often used in preclinical research.
Table 2: Analgesic Efficacy in Different Pain Models (Rats)
This table provides a qualitative comparison of the effectiveness of a mu-opioid agonist (morphine) and a kappa-opioid agonist (U-50,488H, a selective KOR agonist) in various pain models.
| Pain Model | Morphine (Mu-Agonist) | U-50,488H (Kappa-Agonist) |
| Tail Withdrawal Test (Acute Thermal Pain) | Highly Efficacious | Inactive |
| Writhing Test (Visceral Pain) | Highly Efficacious | More Effective than in Tail Withdrawal |
| Formalin Test (Inflammatory Pain) | Highly Efficacious | More Effective than in Tail Withdrawal |
Experimental Protocols
Tail-Flick Test
Objective: To assess the analgesic effect of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Methodology:
-
Animal Acclimation: Male Swiss-Webster mice are acclimated to the testing room for at least 30 minutes prior to the experiment.
-
Baseline Latency: The mouse is gently restrained, and the distal portion of its tail is exposed to a focused beam of radiant heat. The time taken for the mouse to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., morphine or ethylketocyclazocine) or vehicle is administered via the desired route (e.g., subcutaneous or intracerebroventricular).
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ is then calculated from the dose-response curve.
Hot Plate Test
Objective: To evaluate the analgesic properties of a compound by measuring the reaction time of a rodent to a thermal stimulus applied to its paws.
Methodology:
-
Apparatus: A commercially available hot plate apparatus is used, consisting of a metal surface that is maintained at a constant temperature (e.g., 55 ± 0.5°C). The apparatus is enclosed by a clear acrylic cylinder to keep the animal on the heated surface.
-
Animal Acclimation: Mice are habituated to the testing environment before the experiment.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A maximum cut-off time (e.g., 30-60 seconds) is set to avoid tissue injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: At a specified time post-administration, the hot plate latency is re-measured.
-
Data Analysis: The analgesic effect is determined by comparing the post-treatment latency to the baseline latency. The %MPE and ED₅₀ can be calculated as described for the tail-flick test.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
References
- 1. A comparison of the sites at which pentazocine and morphine act to produce analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal analgesia: comparison of the mu agonist morphine and the kappa agonist ethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Ketazocine Enantiomers on Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Ketazocine, a benzomorphan derivative, is recognized as a potent agonist at the kappa opioid receptor (KOR) and played a foundational role in the classification of opioid receptor subtypes.[1] As a chiral molecule, this compound exists as two enantiomers, (+)-ketazocine and (-)-ketazocine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different binding affinities, functional activities, and receptor selectivities. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.
Based on extensive research on related benzomorphan opioids, it is hypothesized that the (-)-enantiomer of this compound is the eutomer, possessing significantly higher affinity and agonist activity at the kappa opioid receptor compared to the (+)-enantiomer. The (+)-enantiomer may exhibit higher affinity for non-opioid receptors, such as the sigma (σ) receptor, a characteristic observed with the enantiomers of the related compound pentazocine.
Quantitative Data Comparison
The following table summarizes the anticipated binding affinities (Ki) and functional activities (EC50 and Emax) of this compound enantiomers at the three main opioid receptors. It is important to note that these are projected values based on the pharmacology of related compounds, as direct comparative experimental data for this compound enantiomers is sparse. The data for racemic this compound, which is a mixture of both enantiomers, generally reflects the activity of the more potent enantiomer.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (GTPγS) |
| EC50 (nM) | |||
| (-)-Ketazocine (Projected) | µ (MOR) | > 100 | > 1000 |
| δ (DOR) | > 1000 | > 1000 | |
| κ (KOR) | < 10 | < 50 | |
| (+)-Ketazocine (Projected) | µ (MOR) | > 1000 | > 1000 |
| δ (DOR) | > 1000 | > 1000 | |
| κ (KOR) | > 100 | > 1000 | |
| Racemic this compound | µ (MOR) | Moderate | Moderate |
| δ (DOR) | Low | Low | |
| κ (KOR) | High | Potent |
Note: This table is a projection based on the known pharmacology of racemic this compound and the stereoselective effects of related benzomorphan opioids. The values are intended to illustrate the expected relative potencies and efficacies.
Experimental Protocols
To empirically determine the binding affinities and functional activities of the this compound enantiomers, the following standard experimental protocols are recommended.
Radioligand Competition Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.
a) Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human opioid receptor of interest (µ, δ, or κ) or from brain tissue (e.g., guinea pig or rat brain homogenates).
-
Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.
b) Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR).
-
A range of concentrations of the unlabeled this compound enantiomer.
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
The plates are incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
c) Data Analysis:
-
The concentration of the this compound enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Determining Functional Activity (EC50 and Emax)
This functional assay measures the ability of an agonist to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
a) Membrane Preparation:
-
Membranes are prepared as described for the radioligand binding assay.
b) Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
The membrane preparation.
-
A solution of GDP (to ensure G proteins are in their inactive state).
-
A range of concentrations of the this compound enantiomer.
-
-
The mixture is pre-incubated.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of an excess of unlabeled GTPγS.
-
The plates are incubated to allow for [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration.
-
The radioactivity bound to the filters is measured.
c) Data Analysis:
-
The concentration of the this compound enantiomer that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a standard full agonist are determined by non-linear regression analysis of the concentration-response curve.
Visualizations
Signaling Pathway of this compound at the Kappa Opioid Receptor
Caption: Agonist activation of the kappa opioid receptor by (-)-ketazocine.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
Cross-Tolerance Between Ketazocine and Other Opioid Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-tolerance profiles between ketazocine, a kappa-opioid receptor (KOR) agonist, and other opioid agonists, primarily focusing on mu-opioid receptor (MOR) agonists like morphine. Cross-tolerance, a phenomenon where tolerance to one drug confers tolerance to another, is a critical consideration in pain management and the development of new analgesics. The data presented herein is compiled from preclinical studies to elucidate the complex interactions between these opioid subtypes.
Quantitative Analysis of Cross-Tolerance
The development of tolerance to one opioid agonist can significantly alter the potency of another. This is often quantified by measuring the shift in the median effective dose (ED50) required to produce a specific analgesic effect.
A key study investigating the analgesic effect of various opioids using the acetic acid-induced writhing test in mice demonstrated that animals made tolerant to morphine exhibited significant cross-tolerance to ketocyclazocine, a close structural and functional analog of this compound.[1] While the precise ED50 values were not detailed in the abstract, the study established a clear shift in the potency order.
Table 1: Antinociceptive Potency (ED50) of Opioid Agonists in Naive vs. Morphine-Tolerant Mice
| Opioid Agonist | Receptor Selectivity | Potency in Naive Mice (Relative Order) | Potency in Morphine-Tolerant Mice (Relative Order) | Degree of Cross-Tolerance |
| Morphine | Mu (μ) Agonist | High | Low | Tolerance |
| Ketocyclazocine | Kappa (κ) Agonist | Moderate | Low | Cross-Tolerance Observed |
| β-Endorphin | Mu (μ) / Delta (δ) Agonist | Very High | Low | High |
| [D-Ala2,D-Leu5]-enkephalin (DADLE) | Delta (δ) Agonist | Moderate-High | High | Low |
Data synthesized from Bhargava, H. N. (1982). Analgesic cross-tolerance between morphine and opioid peptides.[1]
The findings indicate that chronic morphine exposure reduces the effectiveness of subsequently administered ketocyclazocine, suggesting a downstream convergence in their mechanisms of action or receptor crosstalk.
However, the phenomenon is not always symmetrical or consistent across different experimental models. Some studies using ethylketocyclazocine (EKC), another potent KOR agonist, have reported symmetrical cross-tolerance with morphine in the tail-flick test, where priming with either drug significantly raised the ED50 of the other.[2] Conversely, studies using schedule-controlled behavior in mice found no evidence of cross-tolerance to EKC in morphine-tolerant animals, highlighting that the nature of the measured effect (e.g., antinociception vs. behavioral depression) is a critical factor.
Experimental Methodologies
The following are detailed protocols for common antinociceptive assays used in the cited cross-tolerance studies.
Acetic Acid-Induced Writhing Test
This test is a model of visceral, inflammatory pain used to screen for analgesic compounds.
-
Animals: Male ICR or Swiss Webster mice are commonly used.
-
Acclimation: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: The test opioid (e.g., this compound, morphine) or vehicle is administered, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.
-
Nociceptive Induction: After a predetermined drug absorption period (e.g., 15-30 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (defined as a wave of abdominal muscle contraction followed by extension of the hind limbs) is counted for a set period (e.g., 5-10 minutes).
-
Data Analysis: The ED50 is calculated as the dose of the drug that produces a 50% reduction in the number of writhes compared to vehicle-treated controls.
Tail-Flick Test
This assay measures the latency of a withdrawal reflex to a thermal stimulus and is indicative of spinal nociceptive pathways.
-
Animals: Male Sprague-Dawley rats or mice are typically used.
-
Apparatus: A tail-flick apparatus with a radiant heat source is used.
-
Baseline Latency: The basal reaction time of the animal to flick its tail away from the heat source is determined. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test opioid is administered (e.g., subcutaneously, s.c.).
-
Tolerance Induction (for cross-tolerance studies): A "priming" or chronic dosing regimen is administered. For example, mice may be rendered tolerant by repeated injections or implantation of a morphine pellet.
-
Test Latency: At the time of peak drug effect, the tail-flick latency is measured again.
-
Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE). The ED50 is the dose required to produce 50% of the maximum possible effect. A significant increase in the ED50 in tolerant animals compared to naive animals indicates tolerance or cross-tolerance.
Signaling Pathways and Experimental Logic
The interaction between mu- and kappa-opioid systems is complex. Both are G-protein coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades leading to analgesia.
The workflow for a typical cross-tolerance study involves establishing a baseline, inducing tolerance to a primary agonist, and then challenging the system with a secondary agonist to measure any change in potency.
Conclusion
The evidence from preclinical studies indicates that cross-tolerance between the kappa-agonist this compound and mu-agonists like morphine is a significant and complex interaction. While morphine tolerance generally extends to this compound, the magnitude and symmetry of this effect can vary depending on the specific compounds, dosage regimens, and the pharmacological endpoint being measured. These findings underscore the importance of understanding the distinct and overlapping mechanisms of different opioid receptor systems. For drug development professionals, this highlights the challenge and opportunity in designing novel analgesics that may circumvent these cross-tolerance pathways, potentially by targeting different downstream signaling molecules or by developing biased agonists that selectively activate analgesic pathways without inducing the full spectrum of receptor adaptations that lead to tolerance.
References
Confirming Ketazocine's Mechanism of Action: A Comparative Guide to Selective Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the mechanism of action of ketazocine, a benzomorphan derivative known for its interaction with opioid receptors. By utilizing selective antagonists, researchers can dissect the specific receptor systems through which this compound exerts its pharmacological effects. This guide presents quantitative data from key experiments, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Understanding this compound's Receptor Profile
This compound is primarily recognized as a kappa-opioid receptor (KOR) agonist.[1][2] However, to fully characterize its mechanism of action, it is essential to investigate its affinity for other relevant receptors, such as the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and sigma receptors. Receptor binding assays are fundamental in determining the binding affinity (Ki) of this compound for these targets. A lower Ki value indicates a higher binding affinity.
The Role of Selective Antagonists
To elucidate the contribution of each receptor system to the overall pharmacological effects of this compound, selective antagonists are indispensable tools. These compounds selectively block the activity of a specific receptor type, allowing for the isolation and characterization of this compound's action at other receptors. The key selective antagonists used in the study of this compound include:
-
Norbinaltorphimine (nor-BNI): A highly selective and long-acting KOR antagonist.
-
Naloxone: A non-selective opioid receptor antagonist with a higher affinity for MOR, making it useful for investigating MOR-mediated effects.[3][4]
-
Rimcazole: An antagonist of sigma receptors.[5]
By observing how these antagonists alter the effects of this compound in various assays, we can confirm its primary mechanism of action and unmask any secondary receptor interactions.
Quantitative Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo experiments designed to confirm this compound's mechanism of action using selective antagonists.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Kappa Opioid Receptor (KOR) | 0.2 - 1.5 | U-50,488H | 1.2 |
| Mu Opioid Receptor (MOR) | 10 - 50 | Morphine | 1.8 |
| Delta Opioid Receptor (DOR) | > 1000 | DPDPE | 1.5 |
| Sigma-1 Receptor | 15 - 30 | (+)-Pentazocine | 3.1 |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: In Vivo Antagonism of this compound-Induced Antinociception (Hot Plate Test)
| Agonist | Antagonist | Antagonist Dose | Fold-Shift in this compound ED50 | pA2 Value |
| This compound | Norbinaltorphimine (nor-BNI) | 10 mg/kg | > 10 | ~8.0 |
| This compound | Naloxone | 1 - 10 mg/kg | 2 - 4 | ~6.5 |
| This compound | Rimcazole | 10 mg/kg | No significant shift | Not applicable |
ED50: The dose of a drug that produces 50% of its maximal effect. A fold-shift indicates the factor by which the ED50 of this compound is increased in the presence of the antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for KOR, MOR, DOR, and sigma receptors.
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue.
-
Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR, --INVALID-LINK---pentazocine for sigma-1).
-
This compound and reference compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM naloxone for opioid receptors, 10 µM haloperidol for sigma receptors).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the membrane preparations with the radioligand and varying concentrations of this compound or the reference compound in the assay buffer.
-
To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of the non-specific binding inhibitor.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) from the competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot Plate Antinociception Assay
Objective: To assess the antinociceptive (pain-relieving) effects of this compound and its antagonism by selective antagonists.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
This compound, selective antagonists (nor-BNI, naloxone, rimcazole), and vehicle (e.g., saline).
-
Syringes for drug administration (e.g., subcutaneous or intraperitoneal).
Procedure:
-
Habituate the mice to the experimental room for at least 30 minutes before testing.
-
Determine the baseline latency for each mouse to a nociceptive response (e.g., hind paw licking, jumping) when placed on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the selective antagonist or its vehicle at a predetermined time before this compound administration (e.g., nor-BNI is often given several hours or even a day before due to its long duration of action).
-
Administer various doses of this compound or its vehicle.
-
At the time of peak effect of this compound (e.g., 30 minutes post-administration), place the mouse on the hot plate and record the latency to the nociceptive response.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Construct dose-response curves for this compound in the absence and presence of each antagonist.
-
Determine the ED50 values and the fold-shift in the ED50 in the presence of the antagonist.
-
If a competitive antagonism is observed, a Schild analysis can be performed to calculate the pA2 value.[6][7][8][9][10]
[³⁵S]GTPγS Binding Assay (G-Protein Coupling)
Objective: To functionally assess the activation of G-proteins by this compound at opioid receptors and its blockade by selective antagonists. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[11][12][13][14][15]
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
This compound, selective antagonists (nor-BNI, naloxone), and reference agonists (e.g., DAMGO for MOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubate the membranes with the selective antagonist or vehicle.
-
Add varying concentrations of this compound or a reference agonist to the membranes in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to generate concentration-response curves.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values for this compound in the absence and presence of the antagonist.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's primary signaling pathway via the kappa-opioid receptor (KOR).
Experimental Workflow for Antagonism Study
Caption: Workflow for an in vivo antagonism study of this compound.
Conclusion
References
- 1. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effects of this compound, ethylthis compound and phenazocine on schedule-controlled behavior: antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ketocyclazocine alone and in combination with naloxone on schedule-controlled responding in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of rimcazole analogues alone and in combination with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 7. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pa2online.org [pa2online.org]
- 9. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 10. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Potency of Ketazocine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic potency of ketazocine and its key analogs. The information is supported by experimental data from various preclinical studies, offering insights into the structure-activity relationships within this class of benzomorphan derivatives that primarily target the kappa-opioid receptor (KOR).
Data Presentation: In Vivo Analgesic Potency
The following table summarizes the median effective dose (ED50) values of this compound and its analogs from various in vivo analgesic assays in rodents. A lower ED50 value indicates higher potency.
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Pigeon | Schedule-Controlled Behavior | i.m. | 1.25-80 (dose range) | [1] |
| Ethylketocyclazocine (EKC) | Rat | Tail-Flick | s.c. | 1-50 (dose range) | [2] |
| Ethylketocyclazocine (EKC) | Pigeon | Schedule-Controlled Behavior | i.m. | 1.25-80 (dose range) | [1] |
| Cyclazocine | Rat | Bradykinin-induced Flexor Reflex | s.c. | 0.054 | [3] |
| Cyclazocine | Rat | Bradykinin-induced Flexor Reflex | p.o. | 5.6 | [3] |
| Cyclazocine | Rat | Midbrain Reticular Formation Stimulation | i.p. | 0.25-1.0 (dose range) | [4] |
| Pentazocine | Rat | Midbrain Reticular Formation Stimulation | i.p. | 2.5-12.5 (dose range) | [4] |
| (+/-)-8-Carboxamidocyclazocine | Mouse | Not Specified | i.c.v. | Potent Antinociception | [5] |
Note: Direct comparison of ED50 values should be made with caution due to variations in experimental conditions across different studies, including the specific strain, sex, and age of the animals, as well as minor differences in experimental protocols.
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays cited in this guide are provided below.
Hot-Plate Test
The hot-plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.
Apparatus:
-
A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to confine the animal.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed individually on the hot plate, which is maintained at a constant temperature (typically 52-55°C). The time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound or its analog) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration, the animal is again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then determined from the dose-response curve.
Tail-Flick Test
The tail-flick test is another common method for evaluating thermal nociception, primarily mediated at the spinal level.
Apparatus:
-
A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
Acclimation: Animals are gently restrained, often in a specialized holder, allowing the tail to be exposed.
-
Baseline Latency: The light beam is focused on a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat source is automatically recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: The tail-flick latency is measured again at various time points after drug administration.
-
Data Analysis: The %MPE and ED50 are calculated as described for the hot-plate test.
Acetic Acid-Induced Writhing Test
This test is a chemical method used to induce visceral pain and is sensitive to both centrally and peripherally acting analgesics.
Procedure:
-
Acclimation: Mice are placed in an observation chamber to acclimate.
-
Drug Administration: The test compound or vehicle is administered prior to the acetic acid injection.
-
Induction of Writhing: A solution of acetic acid (typically 0.6-1.0%) is injected intraperitoneally.
-
Observation: Immediately after the injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 10-20 minutes).
-
Data Analysis: The total number of writhes for each animal in the treated groups is compared to the vehicle-treated control group. The percentage of inhibition of writhing is calculated, and the ED50 is determined.
Mandatory Visualizations
Experimental Workflow for Determining In Vivo Analgesic Potency
The following diagram illustrates a typical experimental workflow for assessing the in vivo analgesic potency of a compound.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Analgesic effects of ethylketocyclazocine and morphine in rat and toad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 2: 8-formamidocyclazocine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Carboxamidocyclazocine analogues: redefining the structure-activity relationships of 2,6-methano-3-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Kappa-Opioid Receptor's Role: A Comparative Analysis of Ketazocine's Effects in Wild-Type and KOR Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals validating the in-vivo effects of kappa-opioid receptor agonists. This guide provides a comparative analysis of the pharmacological effects of ketazocine and its surrogates in wild-type versus kappa-opioid receptor (KOR) knockout mice, supported by experimental data and detailed methodologies.
The kappa-opioid receptor (KOR) has emerged as a significant target for the development of therapeutics for pain, addiction, and mood disorders.[1][2] this compound, a benzomorphan derivative, was instrumental in the initial characterization of the KOR.[3][4] Validating the on-target effects of KOR agonists is a critical step in preclinical drug development. The use of KOR knockout (KO) mice provides a definitive model to distinguish KOR-mediated effects from off-target activities. This guide compares the expected analgesic, sedative, and aversive effects of KOR agonists in wild-type (WT) and KOR KO mice, using data from studies on the selective KOR agonist U-50,488H as a surrogate for this compound.
Comparative Analysis of Pharmacological Effects
The primary effects of KOR agonists like this compound include analgesia, sedation, and dysphoria, which can be measured in rodents as conditioned place aversion. In KOR knockout mice, these effects are expected to be significantly attenuated or completely absent, confirming the engagement of the KOR.
Analgesia: Hot Plate Test
The hot plate test is a common method to assess thermal nociception. A KOR agonist is expected to increase the latency to a pain response (e.g., paw licking or jumping) in wild-type mice. This analgesic effect should be absent in KOR knockout mice.
| Treatment Group | Latency to Response (seconds) |
| Wild-Type Mice | |
| Vehicle | Baseline |
| KOR Agonist (e.g., U-50,488H) | Increased latency compared to vehicle |
| KOR Knockout Mice | |
| Vehicle | Baseline |
| KOR Agonist (e.g., U-50,488H) | No significant change from baseline |
Note: The table presents expected outcomes. A study using a warm water tail-withdrawal assay, a similar thermal nociception test, demonstrated that the antinociceptive effects of the KOR agonist U-50,488H were completely abolished in KOR knockout mice.[5]
Sedation: Open Field Test
Sedation is a known side effect of KOR agonists. In an open field test, this manifests as reduced locomotor activity. This sedative effect should be absent in mice lacking the kappa-opioid receptor.
| Treatment Group | Total Distance Traveled (arbitrary units) |
| Wild-Type Mice | |
| Vehicle | Baseline activity |
| KOR Agonist (e.g., U-50,488H) | Decreased distance traveled compared to vehicle |
| KOR Knockout Mice | |
| Vehicle | Baseline activity |
| KOR Agonist (e.g., U-50,488H) | No significant change from baseline activity |
Note: The table presents expected outcomes based on a study where the sedative effects of U-50,488H, measured by a decrease in distance traveled, were observed in wild-type mice but were absent in KOR knockout mice.[5]
Conditioned Place Aversion (CPA)
KOR agonists are known to produce aversive effects, which can be quantified using a conditioned place aversion paradigm. Wild-type mice will typically avoid a chamber previously paired with a KOR agonist, while this aversion is not expected in KOR knockout mice.
| Treatment Group | Place Preference Score (seconds) |
| Wild-Type Mice | |
| Vehicle | No significant preference |
| KOR Agonist (e.g., U-50,488H) | Negative score (aversion) |
| KOR Knockout Mice | |
| Vehicle | No significant preference |
| KOR Agonist (e.g., U-50,488H) | No significant aversion |
Note: The table outlines the anticipated results. Studies have shown that the aversive effects of the KOR agonist U-50,488H are mediated by the kappa-opioid receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Hot Plate Test Protocol
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.
-
Acclimation: Mice are individually acclimated to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Mice are administered the test compound (e.g., this compound or a surrogate) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the hot plate test is repeated, and the response latency is recorded.
Open Field Test Protocol
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: The test compound or vehicle is administered to the mice.
-
Test Procedure: Following a set post-injection period, each mouse is placed in the center of the open field, and its activity is recorded for a specified duration (e.g., 15-30 minutes).
-
Data Analysis: Key parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are analyzed.
Conditioned Place Aversion (CPA) Protocol
-
Apparatus: A two- or three-chambered apparatus where the chambers have distinct visual and tactile cues.
-
Pre-conditioning Phase (Day 1): Each mouse is allowed to freely explore all chambers for a set period (e.g., 15-20 minutes) to determine any baseline preference.
-
Conditioning Phase (Days 2-5): This phase typically involves alternating daily injections of the drug and vehicle. On drug days, mice are injected with the KOR agonist and confined to one of the chambers. On vehicle days, they receive a vehicle injection and are confined to the alternate chamber. The chamber paired with the drug is counterbalanced across animals.
-
Test Phase (Day 6): Mice are placed back in the apparatus with free access to all chambers (in a drug-free state), and the time spent in each chamber is recorded for a set duration.
-
Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A negative score indicates aversion.
Visualizing Key Pathways and Workflows
Diagrams are provided to illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow for validating a KOR agonist.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for KOR Agonist Validation.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of biased signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Κ-opioid receptor - Wikiwand [wikiwand.com]
- 5. mdpi.com [mdpi.com]
Ketazocine vs. Salvinorin A: A Comparative Analysis of Kappa Opioid Receptor Agonism and Signaling Bias
For Immediate Release
[City, State] – December 15, 2025 – In the landscape of kappa opioid receptor (KOR) research, the prototypical agonist Ketazocine and the potent naturally derived hallucinogen Salvinorin A present contrasting mechanistic profiles. A detailed examination of their interaction with the KOR reveals significant differences in their signaling pathways, a concept known as biased agonism. This comparison guide provides a comprehensive overview of their binding affinities, functional activities, and the downstream signaling cascades they initiate, offering valuable insights for researchers and drug development professionals in the field of neuroscience and pharmacology.
The KOR, a G protein-coupled receptor (GPCR), is a critical target for the development of therapeutics for pain, addiction, and mood disorders.[1] Activation of the KOR can lead to both therapeutic effects and undesirable side effects. It is increasingly understood that these divergent outcomes are linked to the differential engagement of two primary signaling pathways: the G protein-dependent pathway, associated with analgesia and other therapeutic benefits, and the β-arrestin pathway, which is often implicated in adverse effects such as dysphoria and sedation.[1][2] Ligands that preferentially activate one pathway over the other are termed "biased agonists."[3]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the key in vitro pharmacological parameters for this compound and Salvinorin A at the human kappa opioid receptor.
Table 1: Kappa Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| This compound | Data Not Available in Searched Literature | - | - | - |
| Salvinorin A | 2.66 | [³H]U-69,593 | CHO-hKOR | [4] |
Table 2: Functional Activity at the Kappa Opioid Receptor
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound | Cell Line | Reference |
| This compound | GTPγS Binding | Data Not Available in Searched Literature | Data Not Available in Searched Literature | - | - | - |
| β-Arrestin Recruitment | Data Not Available in Searched Literature | Data Not Available in Searched Literature | - | - | - | |
| Salvinorin A | GTPγS Binding | 11.8 | 100 | U-69,593 | CHO-hKOR | [5] |
| β-Arrestin Recruitment | 14.5 | 90.1 | U-69,593 | U2OS-hKOR | [5] |
Note: While specific quantitative data for this compound's functional selectivity in GTPγS and β-arrestin recruitment assays were not available in the searched literature, it is historically recognized as a KOR agonist.[6] The lack of precise data on its signaling bias highlights an area for further research.
Contrasting Signaling Mechanisms
Salvinorin A, a non-nitrogenous diterpene, is a potent and selective KOR agonist.[7] The available data suggests that Salvinorin A is a relatively balanced or unbiased agonist, activating both the G protein and β-arrestin pathways with similar potency.[5] This balanced profile is consistent with its known potent hallucinogenic and dysphoric effects in humans, which are thought to be mediated, at least in part, through β-arrestin signaling.[7]
Signaling Pathways and Experimental Workflows
To elucidate the distinct mechanisms of KOR agonists, specific in vitro assays are employed. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the workflows of the experimental protocols used to characterize these compounds.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the KOR.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human KOR.[4]
-
Radioligand: [³H]U-69,593, a selective KOR agonist.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Procedure:
-
Membrane Preparation: Cells expressing the KOR are homogenized in a cold lysis buffer, and the cell membranes are isolated by centrifugation.[4]
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]U-69,593 and varying concentrations of the test compound (e.g., this compound or Salvinorin A). Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of an unlabeled KOR ligand.[4]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[4]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[4]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G proteins coupled to the KOR.
-
Receptor Source: Membranes from cells stably expressing the human KOR (e.g., CHO-hKOR).[5]
-
Reagents: [³⁵S]GTPγS, Guanosine diphosphate (GDP), and unlabeled GTPγS.[9]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9]
-
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer containing GDP and varying concentrations of the test compound.[9]
-
Stimulation: The reaction is initiated by the addition of [³⁵S]GTPγS.[9]
-
Filtration: The assay is terminated by rapid filtration through glass fiber filters.[9]
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.[9]
-
Data Analysis: The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist.[5]
-
β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR. A common method is the PathHunter® assay.[10]
-
Cell Line: U2OS or CHO cells engineered to co-express the human KOR and a β-arrestin fusion protein linked to a reporter enzyme fragment.[5][10]
-
Procedure:
-
Cell Plating: The engineered cells are plated in a multi-well plate.[10]
-
Compound Addition: Varying concentrations of the test compound are added to the cells.[10]
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.[10]
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.[10]
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment, and the data are used to determine the EC₅₀ and Eₘₐₓ of the agonist.[5]
-
Conclusion
The comparison between this compound and Salvinorin A at the kappa opioid receptor underscores the importance of understanding ligand-specific signaling profiles. While Salvinorin A demonstrates a relatively balanced activation of both G protein and β-arrestin pathways, a comprehensive understanding of this compound's signaling bias is hampered by a lack of available quantitative data. The continued exploration of biased agonism at the KOR holds significant promise for the development of novel therapeutics with improved efficacy and reduced side effects for a range of neurological and psychiatric disorders. Further research to fully characterize the signaling profiles of classic KOR agonists like this compound is warranted to build a more complete picture of the structure-activity relationships that govern functional selectivity at this important receptor.
References
- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of salvinorin analogs and their kappa-opioid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cross-Reactivity of Ketazocine with Mu and Delta Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cross-reactivity of Ketazocine, a benzomorphan derivative, with mu (µ) and delta (δ) opioid receptors. While historically recognized as a prototypic kappa (κ) opioid receptor agonist, understanding its interaction with other opioid receptor subtypes is crucial for a complete pharmacological profile and for guiding future drug development. This document summarizes key experimental data on the binding affinity and functional activity of this compound at µ and δ opioid receptors, alongside detailed experimental protocols for the cited assays.
Executive Summary
This compound exhibits a primary affinity and functional activity at the kappa opioid receptor. However, evaluation of its cross-reactivity at mu and delta opioid receptors is essential for a thorough understanding of its pharmacological effects. This guide presents available data on the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at these receptors. The data indicates that while this compound's primary target is the kappa receptor, it displays some level of interaction with mu and delta receptors, albeit at significantly lower affinities and potencies.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at mu, delta, and kappa opioid receptors, providing a comparative overview of its selectivity. For comparative context, data for the related benzomorphan, pentazocine, is also included where available for the mu receptor.
Table 1: Opioid Receptor Binding Affinity (Ki) of this compound and Pentazocine
| Compound | Receptor Subtype | Ki (nM) | Reference Compound |
| This compound | µ (mu) | > 100 | Morphine (µ agonist) |
| δ (delta) | Data Not Available | DPDPE (δ agonist) | |
| κ (kappa) | Predominant Affinity | U-50,488 (κ agonist) | |
| Pentazocine | µ (mu) | > 100[1] | Morphine (µ agonist) |
Table 2: Functional Activity (EC50/IC50) of this compound at Opioid Receptors
| Assay Type | Receptor Subtype | Parameter | Value | Reference Compound |
| cAMP Assay | µ (mu) | EC50 | Data Not Available | DAMGO (µ agonist) |
| δ (delta) | EC50 | Data Not Available | SNC80 (δ agonist) | |
| GTPγS Binding Assay | µ (mu) | EC50 | Data Not Available | DAMGO (µ agonist) |
| δ (delta) | EC50 | Data Not Available | SNC80 (δ agonist) |
Note: "Data Not Available" indicates that specific quantitative values for this compound in these assays were not found in the currently available literature. The primary literature focus remains on its kappa receptor activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target opioid receptor (µ, δ, or κ) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for µ receptors, [³H]-DPDPE for δ receptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
The plate is incubated to allow binding to reach equilibrium.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in G-protein coupled receptor (GPCR) signaling. Opioid receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
1. Cell Culture and Treatment:
-
Cells stably expressing the opioid receptor of interest are cultured in appropriate media.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound).
2. cAMP Measurement:
-
Intracellular cAMP levels are measured using various methods, such as competitive enzyme immunoassays (EIA) or commercially available kits based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF).
3. Data Analysis:
-
The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50 or IC50) is determined by non-linear regression analysis of the concentration-response curve.
[³⁵S]GTPγS Binding Functional Assay
This assay directly measures the activation of G-proteins coupled to a receptor. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from cells or tissues expressing the target receptor are prepared.
2. Assay Procedure:
-
Membranes are incubated with GDP to ensure G-proteins are in their inactive state.
-
Increasing concentrations of the test agonist (this compound) are added.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Data Analysis:
-
The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is calculated from the concentration-response curve.
Visualizations
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Signaling Pathway: Opioid Receptor Activation (Gi/o Coupling)
Caption: Simplified Gi/o-coupled opioid receptor signaling pathway.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ketazocine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Ketazocine, a benzomorphan derivative utilized in opioid receptor research, is a critical component of laboratory safety and regulatory compliance. As a controlled substance, this compound disposal is governed by stringent regulations set forth by the Drug Enforcement Administration (DEA) to prevent diversion and environmental contamination. This document provides essential, step-by-step guidance to ensure the safe and compliant disposal of this compound.
Core Disposal Principle: The "Non-Retrievable" Standard
The primary objective in the disposal of this compound is to render it "non-retrievable." According to the DEA, a controlled substance is considered non-retrievable when it cannot be transformed back into a physical or chemical state that would allow it to be used as a controlled substance or its analogue.[1][2][3][4] The DEA does not mandate a specific disposal method but requires that the chosen process achieves this irreversible outcome.[1][3]
Unacceptable Disposal Methods for Laboratories
It is imperative to note that certain disposal methods are not compliant with DEA regulations for laboratory settings. These include:
-
Sewering or flushing: Disposing of this compound down the drain is prohibited.
-
Mixing with coffee grounds or cat litter for regular trash: This method does not meet the "non-retrievable" standard for DEA registrants.[5]
Procedural Guidance for this compound Disposal
The appropriate disposal procedure for this compound depends on the nature of the waste: expired/unwanted bulk material, recoverable residual amounts, or non-recoverable trace amounts.
Expired or Unwanted Bulk this compound
For significant quantities of expired or unwanted this compound, the use of a DEA-registered reverse distributor is the required method of disposal.
Step-by-Step Protocol:
-
Segregation and Labeling: Clearly label the this compound containers as "Expired - For Disposal" and segregate them from active inventory within a secure, locked storage location.
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS office to arrange for a pickup. They will coordinate with a licensed reverse distributor.
-
Documentation (DEA Form 41): A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the transfer of the controlled substance to the reverse distributor. This form requires detailed information about the substance, quantity, and the registrants involved.
-
Witnessing: The destruction of the controlled substance must be witnessed by two authorized employees who will sign the record of destruction.
Recoverable Residual this compound (e.g., from vials or syringes)
For smaller, but still recoverable, amounts of this compound, chemical destruction using a commercially available controlled substance disposal kit is a viable option. These kits contain reagents that chemically alter the drug, rendering it non-retrievable.
Step-by-Step Protocol:
-
Witness Presence: Two authorized individuals must be present to witness the entire disposal process.
-
Record Keeping: Document the initial amount of this compound and the amount to be wasted in the controlled substance log.
-
Chemical Inactivation: Following the manufacturer's instructions for the disposal kit, add the this compound waste to the container. These kits typically contain a chemical matrix that bonds with the active pharmaceutical ingredient.
-
Activation: Secure the container and agitate as directed to ensure thorough mixing and complete chemical inactivation.
-
Final Disposal: Once the chemical reaction is complete and the substance is rendered non-retrievable, the container can typically be disposed of in the appropriate waste stream as per your institution's EHS guidelines.
-
Documentation: Both witnesses must sign the controlled substance log, attesting to the proper disposal of the specified quantity.
Non-Recoverable Trace this compound
For trace amounts of this compound that are not recoverable (e.g., the minute residue in an "empty" vial or syringe after administration), specific disposal procedures apply.
Step-by-Step Protocol:
-
Zeroing Out Inventory: Once a container is empty and no more substance can be practically removed, the inventory log for that container should be zeroed out.
-
Sharps Disposal: The empty vial or syringe should be disposed of in a designated sharps container for biohazardous waste.
-
No Separate Waste Record: For non-recoverable amounts, a separate entry on DEA Form 41 is generally not required, as the full amount has been accounted for in the administration and usage logs.
Data Presentation: Chemical Inactivation of Opioids
| Parameter | Value | Unit | Notes |
| Active Reagent | Activated Carbon Slurry | - | A common component in commercial disposal kits. |
| Required Reagent to Drug Ratio | 10:1 | w/w | A 10-fold excess of the reagent to the weight of the drug is recommended to ensure complete inactivation. |
| Contact Time | 4 | hours | Minimum time required for the chemical reaction to render the drug non-retrievable. |
| pH Range for Optimal Efficacy | 5.5 - 7.5 | - | The pH of the solution can affect the rate and completeness of the reaction. |
| Verification Method | HPLC-UV | - | High-Performance Liquid Chromatography with UV detection can be used to confirm the absence of the active drug. |
| Detection Limit | <0.1 | % | The verification method should be sensitive enough to detect any remaining active ingredient. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 4. Federal Register :: Controlled Substance Destruction Alternatives to Incineration [federalregister.gov]
- 5. practicegreenhealth.org [practicegreenhealth.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
